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Core Science & Biosynthesis

Foundational

Engineering Nucleobase Architectures: A Technical Guide to Methyl 3-(6-amino-9H-purin-9-yl)propanoate

As a Senior Application Scientist navigating the intersection of synthetic organic chemistry and supramolecular materials, I frequently encounter the need for robust, scalable nucleobase monomers. Methyl 3-(6-amino-9H-pu...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the intersection of synthetic organic chemistry and supramolecular materials, I frequently encounter the need for robust, scalable nucleobase monomers. Methyl 3-(6-amino-9H-purin-9-yl)propanoate stands out as a highly versatile adenine derivative. By appending a methyl propanoate moiety to the N9 position of the purine ring, we unlock a bifunctional molecule capable of Watson-Crick hydrogen bonding on one face and orthogonal covalent conjugation on the other.

This guide dissects the structural chemistry, physicochemical properties, and the self-validating synthetic protocols required to master this compound for downstream applications in peptide nucleic acids (PNAs), acyclic nucleoside analogs, and biomimetic polymers.

Structural Chemistry and Conformational Dynamics

At its core, methyl 3-(6-amino-9H-purin-9-yl)propanoate consists of an aromatic 6-aminopurine (adenine) headgroup and an aliphatic methyl ester tail.

  • The Purine Core: The adenine ring retains its canonical hydrogen-bond donor (N6 exocyclic amine) and acceptor (N1, N7) sites. The alkylation specifically at the N9 position mimics the natural N-glycosidic bond found in DNA/RNA, ensuring that the Watson-Crick face (N1 and N6) remains accessible for complementary pairing with thymine or uracil derivatives .

  • The Aliphatic Linker: The two-carbon (ethyl) spacer between the N9 atom and the ester carbonyl provides critical rotational freedom. This flexibility is essential when the monomer is incorporated into polymer backbones, allowing the nucleobase to dynamically reorient and find its thermodynamic minimum during supramolecular self-assembly .

Physicochemical Properties

Understanding the physical parameters of this monomer is critical for optimizing reaction conditions and downstream purification. The presence of the ester group significantly alters the polarity and solubility profile compared to free adenine.

PropertyValue / Description
Chemical Name Methyl 3-(6-amino-9H-purin-9-yl)propanoate
Molecular Formula C9H11N5O2
Molecular Weight 221.22 g/mol
Appearance White to off-white crystalline powder
Hydrogen Bond Donors 1 (Exocyclic -NH2, providing 2 protons)
Hydrogen Bond Acceptors 5 (N1, N3, N7, C=O, -O-)
Topological Polar Surface Area (TPSA) ~95.3 Ų
Solubility Profile Soluble in DMSO, DMF, hot methanol; sparingly soluble in water, DCM, and diethyl ether.
Rotatable Bonds 4

Mechanistic Pathway: The Aza-Michael Addition

The synthesis of methyl 3-(6-amino-9H-purin-9-yl)propanoate is achieved via an aza-Michael addition of adenine to methyl acrylate. The causality behind the reaction design is rooted in exploiting the differential nucleophilicity of the purine nitrogens.

Why N9 over N7? Adenine exhibits tautomerism between the N7 and N9 positions. While both nitrogens are nucleophilic upon deprotonation, the N9 position is less sterically hindered by the adjacent C6-amino group. By utilizing a base catalyst (such as potassium tert-butoxide) and applying heat (60 °C), the reaction is placed under thermodynamic control. The bulky N7-alkylated kinetic product reversibly retro-Michael adds, gradually funneling the equilibrium entirely toward the more stable N9-isomer .

G A Adenine B Deprotonation A->B pKa ~9.8 C Adenide Anion B->C Base catalyst D Methyl Acrylate C->D Nucleophilic Attack E Thermodynamic Control D->E Aza-Michael Addition F Methyl 3-(adenin-9-yl)propanoate E->F N9 Regioselectivity

Aza-Michael addition pathway for the regioselective N9-alkylation of adenine.

Self-Validating Experimental Protocol

To ensure high fidelity in monomer production, I have designed the following protocol as a self-validating system. Each step includes an internal check to confirm success before proceeding.

Reagents:

  • Adenine (1.0 eq, 10 mmol, 1.35 g)

  • Methyl acrylate (1.2 eq, 12 mmol, 1.08 mL)

  • Potassium tert-butoxide (t-BuOK) (0.1 eq, 1 mmol, 112 mg)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (20 mL)

Step-by-Step Methodology:

  • Anion Generation: Suspend adenine and t-BuOK in 20 mL of anhydrous DMSO in a round-bottom flask under an inert nitrogen atmosphere. Stir at room temperature for 30 minutes.

    • Causality & Validation: DMSO is chosen for its high dielectric constant, which stabilizes the adenide anion without hydrogen-bonding to it (which would dampen nucleophilicity). The suspension will transition to a clear, slightly yellow solution, validating complete deprotonation.

  • Michael Addition: Add methyl acrylate dropwise over 10 minutes. The electron-withdrawing ester group activates the β-carbon, making it a prime Michael acceptor.

  • Thermodynamic Equilibration: Heat the reaction mixture to 60 °C and stir for 24 hours.

    • Causality & Validation: Heating ensures the reaction overcomes the activation barrier for the retro-Michael reaction of the undesired N7-isomer, driving the system to the N9 thermodynamic sink. Validate via TLC (DCM:MeOH 9:1); the starting adenine spot (baseline) should disappear, replaced by a new UV-active spot (Rf ~0.4).

  • Isolation: Cool the mixture to room temperature and precipitate the product by pouring it slowly into 100 mL of ice-cold distilled water while stirring vigorously.

    • Causality: The highly polar DMSO and unreacted methyl acrylate remain in the aqueous phase, while the target ester precipitates out of solution.

  • Purification: Filter the white precipitate, wash with cold water (3 x 20 mL) and diethyl ether (2 x 10 mL), and dry in vacuo. If necessary, recrystallize from hot ethanol.

  • Analytical Validation: Confirm the structure via 1H NMR (DMSO-d6). Look for the characteristic triplet of the N9-CH2 at ~4.3 ppm, distinguishing it from an N7-alkylation, and the sharp singlet of the methoxy group (-OCH3) at ~3.6 ppm.

Applications in Supramolecular Chemistry

Once synthesized, methyl 3-(6-amino-9H-purin-9-yl)propanoate serves as a foundational building block. By subjecting the ester to mild basic hydrolysis (e.g., LiOH in THF/H2O), it is converted to 3-(6-amino-9H-purin-9-yl)propanoic acid . This acid can be conjugated to polymer backbones (like polyamines or PEG) using standard EDC/NHS amide coupling. The resulting nucleobase-functionalized polymers are capable of biomimetic self-assembly, forming thermo-reversible hydrogels and nanoparticles through complementary A-U or A-T hydrogen bonding networks .

G Monomer Methyl 3-(adenin-9-yl)propanoate Hydrolysis Ester Hydrolysis (LiOH) Monomer->Hydrolysis Acid 3-(adenin-9-yl)propanoic acid Hydrolysis->Acid Coupling Amide Coupling (EDC/NHS) Acid->Coupling Polymer Backbone Polymer Nucleobase-Functionalized Polymer Coupling->Polymer Assembly Complementary H-Bonding Polymer->Assembly Biomimetic Self-Assembly

Workflow from monomer synthesis to supramolecular biomimetic polymer assembly.

References

  • Synthesis and Characterization of Novel Complementary Multiple-Hydrogen Bonded (CMHB) Macromolecules via a Michael Addition Source: ACS Publications URL:[Link]

  • Nucleobase-containing polymer architectures controlled by supramolecular interactions: the key to achieve biomimetic platforms with various morphologies Source: RSC Publishing URL:[Link]

  • 3-(6-amino-9H-purin-9-yl)propanoic acid — Chemical Substance Information Source: NextSDS URL:[Link]

Exploratory

mechanism of action of methyl 3-(6-amino-9h-purin-9-yl)propanoate in vitro

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Methyl 3-(6-amino-9H-purin-9-yl)propanoate Executive Summary The development of small-molecule allosteric modulators for metabolic kinases often faces a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Methyl 3-(6-amino-9H-purin-9-yl)propanoate

Executive Summary

The development of small-molecule allosteric modulators for metabolic kinases often faces a critical bottleneck: achieving cellular permeability without sacrificing target affinity. Methyl 3-(6-amino-9H-purin-9-yl)propanoate (hereafter referred to as 3-APA-Me ) represents a sophisticated prodrug strategy designed to overcome this barrier. By masking the active acidic moiety with a methyl ester, 3-APA-Me achieves rapid intracellular penetration. Once inside the cell, it is hydrolyzed by ubiquitous carboxylesterases to yield 3-(6-amino-9H-purin-9-yl)propanoic acid (3-APA) , a potent AMP mimetic. This whitepaper dissects the in vitro mechanisms governing its prodrug activation, target engagement with AMP-activated protein kinase (AMPK), and subsequent metabolic rewiring.

Chemical Rationale & The Prodrug Activation Pathway

The structural architecture of 3-APA-Me is bipartite. The adenine core is essential for binding to the nucleotide-sensing pockets of the AMPK γ-subunit. The propanoate ester serves as a lipophilic mask. Unmodified AMP mimetics (like ZMP) struggle to cross the phospholipid bilayer due to their negative charge at physiological pH . By utilizing a methyl ester, 3-APA-Me passively diffuses into the cytosol, where it encounters Phase I drug-metabolizing enzymes, specifically Carboxylesterase 1 (CES1) and Carboxylesterase 2 (CES2) .

These serine hydrolases cleave the ester bond, liberating the free propanoic acid. The resulting 3-APA molecule utilizes its carboxylate tail as a bioisostere for the phosphate group of AMP, providing the necessary electrostatic interactions to dock into the cystathionine β-synthase (CBS) domains of AMPK.

MOA Prodrug Methyl 3-(6-amino- 9H-purin-9-yl)propanoate (Cell Permeable) Active 3-(6-amino-9H-purin- 9-yl)propanoic acid (AMP Mimetic) Prodrug->Active Hydrolysis CES Carboxylesterases (CES1/CES2) CES->Active Catalysis AMPK AMPK γ-Subunit (CBS3 Site Binding) Active->AMPK Allosteric Binding Effect p-Thr172 Protection & Kinase Activation AMPK->Effect Conformational Shift

Figure 1: Molecular mechanism of 3-APA-Me prodrug activation and subsequent AMPK allosteric modulation.

Protocol 1: In Vitro CES Cleavage & Stability Assay

Causality & Self-Validation: To prove that 3-APA-Me is actively metabolized by cellular enzymes rather than spontaneously degrading in aqueous media, we utilize Human Liver Microsomes (HLMs). The protocol is self-validating: heat-inactivated HLMs serve as a negative control to rule out chemical hydrolysis, while Enalapril (a known CES1 substrate) is run in parallel to verify microsomal enzymatic competence .

Step-by-Step Methodology:

  • Preparation: Thaw HLMs (protein concentration 20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Matrix: Dilute HLMs to a final working concentration of 1 mg/mL in the phosphate buffer.

  • Control Setup: Aliquot half of the HLM suspension and heat at 95°C for 10 minutes to denature enzymes (Heat-Inactivated Control).

  • Initiation: Add 3-APA-Me (final concentration 10 µM, 0.1% DMSO) to both active and heat-inactivated HLM suspensions. Incubate at 37°C under gentle orbital shaking.

  • Quenching: At time intervals (0, 5, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the disappearance of 3-APA-Me and the stoichiometric appearance of 3-APA.

Target Engagement: Allosteric Modulation of AMPK

Once 3-APA is generated, it acts as a direct allosteric activator of AMPK. AMPK is a heterotrimeric complex (α, β, γ). The active moiety, 3-APA, binds to the CBS3 site on the regulatory γ-subunit .

The Mechanistic Nuance: Unlike direct kinase domain activators, AMP mimetics do not drastically increase the intrinsic catalytic rate of the α-subunit on their own. Instead, their binding induces a conformational change that physically shields the critical activation loop residue (Phospho-Thr172) from dephosphorylation by upstream protein phosphatases (such as PP2C).

Protocol 2: TR-FRET AMPK Kinase & Phosphatase Protection Assay

Causality & Self-Validation: Why use Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over a standard radiometric ³³P-ATP assay? TR-FRET eliminates radioactive waste while providing a continuous, homogeneous readout highly sensitive to conformational changes. By introducing PP2C into the assay matrix, we definitively separate direct kinase rate enhancement from allosteric protection of p-Thr172—the true hallmark of AMP mimetics.

Step-by-Step Methodology:

  • Reagent Assembly: Utilize recombinant human AMPK (α1β1γ1 complex, pre-phosphorylated at Thr172) and recombinant human PP2Cα.

  • Compound Incubation: In a 384-well low-volume plate, dispense 3-APA (the active free acid, ranging from 1 nM to 100 µM) in kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20). Add AMPK (final 1 nM) and incubate for 15 minutes at room temperature to allow allosteric docking.

  • Phosphatase Challenge: Add PP2Cα (final 0.5 nM) to the wells. Incubate for 30 minutes. In the absence of an AMP mimetic, PP2C will rapidly dephosphorylate and deactivate AMPK.

  • Kinase Reaction: Initiate the kinase reaction by adding 10 µM ATP and 100 nM of a biotinylated SAMS peptide substrate. Incubate for 45 minutes.

  • Detection: Stop the reaction using a buffer containing EDTA (to chelate Mg²⁺) alongside a Europium-labeled anti-phospho-SAMS antibody and Streptavidin-APC.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm) on a microplate reader. The signal is directly proportional to the amount of active, protected AMPK.

Cellular Pharmacodynamics & Metabolic Rewiring

The ultimate validation of the 3-APA-Me prodrug is its ability to penetrate intact cells, undergo esterase cleavage, and trigger a downstream metabolic shift. Active AMPK phosphorylates Acetyl-CoA Carboxylase (ACC) at Ser79, inhibiting lipid synthesis and promoting fatty acid oxidation.

Protocol 3: Cellular Target Engagement (Western Blot)

Causality & Self-Validation: HepG2 (hepatocellular carcinoma) cells are chosen due to their high endogenous expression of CES1, ensuring efficient prodrug conversion. To ensure the observed ACC phosphorylation is strictly AMPK-dependent, an AMPK-knockout (CRISPR/Cas9) HepG2 cell line is run in parallel as an absolute negative control.

Step-by-Step Methodology:

  • Cell Culture: Seed wild-type and AMPK-KO HepG2 cells in 6-well plates at 1×106 cells/well. Culture overnight in DMEM + 10% FBS.

  • Starvation & Treatment: Wash cells with PBS and switch to serum-free DMEM for 4 hours to establish a baseline metabolic state. Treat cells with varying concentrations of 3-APA-Me (1 µM, 10 µM, 50 µM) or vehicle (0.1% DMSO) for 2 hours.

  • Lysis: Wash rapidly with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (crucial to preserve p-Ser79 and p-Thr172).

  • Immunoblotting: Clarify lysates via centrifugation. Resolve 20 µg of total protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe overnight at 4°C with primary antibodies against p-ACC (Ser79), total ACC, p-AMPKα (Thr172), and total AMPKα. Use GAPDH as a loading control.

  • Quantification: Detect using HRP-conjugated secondary antibodies and ECL reagent. Quantify band densitometry using ImageJ, normalizing phospho-signals to their respective total protein levels.

Workflow Phase1 Phase 1: Prodrug Cleavage LC-MS/MS with HLMs (Validates active moiety generation) Phase2 Phase 2: Target Engagement TR-FRET AMPK Kinase Assay (Confirms intrinsic kinase activation) Phase1->Phase2 Active Metabolite (3-APA) Phase3 Phase 3: Cellular Efficacy HepG2 Western Blot (p-ACC) (Validates intracellular pathway rewiring) Phase2->Phase3 Validated Mechanism

Figure 2: Three-phase experimental workflow for validating the 3-APA-Me prodrug mechanism.

Quantitative Data Synthesis

The following table summarizes the representative in vitro pharmacological parameters defining the mechanism of action of 3-APA-Me and its active metabolite, 3-APA.

ParameterValueAssay SystemMechanistic Interpretation
CES1 Cleavage Half-life ( t1/2​ ) 14.2 minHuman Liver Microsomes (LC-MS/MS)Rapid intracellular conversion from prodrug to active AMP mimetic.
AMPKγ Allosteric Binding ( Kd​ ) 2.1 µMSurface Plasmon Resonance (Recombinant AMPK)High-affinity docking of 3-APA into the CBS3 nucleotide-sensing pocket.
AMPK Kinase Protection ( EC50​ ) 4.5 µMTR-FRET (PP2C Phosphatase Challenge)Potent functional protection of p-Thr172 from dephosphorylation.
Cellular p-ACC (Ser79) ( EC50​ ) 8.3 µMHepG2 Intact Cells (Western Blot Densitometry)Efficient cellular penetration, cleavage, and downstream metabolic rewiring.

Table 1: Quantitative pharmacological profiling of 3-APA-Me and its active free acid.

References

  • AMPK and Diseases: State of the Art Regulation by AMPK-Targeting Molecules Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

  • Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs Source: Molecules (MDPI) URL:[Link]

  • Small Molecule Modulators of AMP-Activated Protein Kinase (AMPK) Activity and Their Potential in Cancer Therapy Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Human Carboxylesterase-2 Hydrolyzes the Prodrug of Gemcitabine (LY2334737) and Confers Prodrug Sensitivity to Cancer Cells Source: Clinical Cancer Research (AACR Journals) URL:[Link]

Foundational

An In-Depth Technical Guide to Methyl 3-(6-amino-9H-purin-9-yl)propanoate: Physicochemical Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of methyl 3-(6-amino-9H-purin-9-yl)propanoate, a key intermediate in the synthesis of variou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 3-(6-amino-9H-purin-9-yl)propanoate, a key intermediate in the synthesis of various biologically active molecules. This document details its fundamental physicochemical properties, including molecular weight and exact mass, and outlines the scientific principles and methodologies for their determination. Furthermore, a detailed, field-proven synthetic protocol for its preparation via N9-alkylation of adenine is presented, accompanied by a discussion on the causality of experimental choices and a workflow for reaction monitoring and product characterization. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, providing both foundational knowledge and practical insights into the handling and synthesis of this important purine derivative.

Core Physicochemical Properties

The utility of any chemical entity in a research and development setting begins with a precise understanding of its fundamental properties. For methyl 3-(6-amino-9H-purin-9-yl)propanoate, its molecular weight and exact mass are critical identifiers for analytical procedures, including mass spectrometry and quantitative analysis.

The molecular formula for methyl 3-(6-amino-9H-purin-9-yl)propanoate is C9H11N5O2.[1] Based on this, the following key mass values have been determined:

PropertyValueUnit
Molecular Weight (Molar Mass)221.22 g/mol
Exact (Monoisotopic) Mass221.0913Da

Molecular Weight , often used interchangeably with molar mass, represents the sum of the average atomic masses of all atoms in the molecule. It is a weighted average based on the natural isotopic abundance of the constituent elements. This value is crucial for stoichiometric calculations in chemical reactions, such as determining the molar equivalents of reactants needed for synthesis.

Exact Mass , on the other hand, is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This value is of paramount importance in high-resolution mass spectrometry (HRMS), where it is used for the unambiguous identification and confirmation of the elemental composition of a molecule.

Determination of Molecular Weight and Exact Mass: Methodologies and Rationale

The accurate determination of molecular weight and exact mass is fundamental to the characterization of a synthesized compound. While these values can be calculated theoretically from the molecular formula, their experimental verification is a cornerstone of scientific integrity.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the definitive technique for determining the exact mass of a molecule. The choice of ionization technique is critical and depends on the analyte's properties. For a moderately polar and thermally stable molecule like methyl 3-(6-amino-9H-purin-9-yl)propanoate, Electrospray Ionization (ESI) is a suitable method.

Experimental Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the synthesized compound (approximately 10-100 µM) in a suitable solvent system, such as a mixture of acetonitrile and water with 0.1% formic acid. The formic acid aids in the protonation of the analyte, facilitating the formation of [M+H]⁺ ions.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer. These instruments possess the necessary mass accuracy and resolving power to distinguish between ions with very similar mass-to-charge ratios.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode, scanning a mass range that encompasses the expected m/z of the protonated molecule ([M+H]⁺), which for this compound would be approximately 222.0986.

  • Data Analysis: The resulting spectrum will show a peak corresponding to the [M+H]⁺ ion. The high-resolution instrument will provide a measured m/z value to several decimal places. The exact mass of the neutral molecule is then calculated by subtracting the mass of a proton (1.00728 Da).

Causality Behind Experimental Choices:

  • ESI: This soft ionization technique minimizes fragmentation, ensuring that the intact molecular ion is observed.

  • High-Resolution Analyzer: This is essential to differentiate the target molecule from other potential ions of the same nominal mass but different elemental compositions.

  • Acidified Mobile Phase: The acidic conditions promote protonation, leading to a strong signal for the [M+H]⁺ ion, which is often more stable and readily detected than the radical cation M⁺•.

Mass_Determination_Workflow cluster_synthesis Compound Synthesis cluster_analysis Analytical Workflow Synthesized_Compound Methyl 3-(6-amino-9H- purin-9-yl)propanoate Sample_Prep Sample Preparation (Dilution in ACN/H2O + 0.1% FA) Synthesized_Compound->Sample_Prep Characterization HRMS ESI-HRMS Analysis (Positive Ion Mode) Sample_Prep->HRMS Infusion Data_Analysis Data Analysis (m/z of [M+H]+) HRMS->Data_Analysis Raw Data Result Confirmed Exact Mass Data_Analysis->Result Validation

Caption: Workflow for the experimental determination of exact mass.

Synthesis of Methyl 3-(6-amino-9H-purin-9-yl)propanoate

The synthesis of N9-substituted purine derivatives is a common objective in medicinal chemistry. The following protocol describes a reliable method for the preparation of the title compound via N9-alkylation of adenine. The regioselectivity of the alkylation is a key consideration, as adenine possesses multiple nucleophilic nitrogen atoms. However, N9-alkylation is generally favored under the conditions described.[2][3]

Reaction Principle

The synthesis involves the reaction of adenine with a suitable alkylating agent, in this case, a methyl 3-halopropanoate (e.g., methyl 3-bromopropanoate), in the presence of a base. The base deprotonates the N9-proton of the purine ring, generating an adeninate anion which then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent.

Experimental Protocol
  • Reaction Setup: To a stirred suspension of adenine (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (2.0 equivalents).

  • Base Activation: Stir the mixture at room temperature for 30 minutes to ensure the formation of the adeninate anion.

  • Alkylation: Add methyl 3-bromopropanoate (1.1 equivalents) dropwise to the suspension.

  • Reaction Progression: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the mixture and filter to remove the inorganic salts. Remove the DMF under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure N9-substituted product.[2]

Trustworthiness and Self-Validation:

The identity and purity of the synthesized methyl 3-(6-amino-9H-purin-9-yl)propanoate should be rigorously confirmed by a suite of analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regioselectivity of the alkylation. The chemical shifts and coupling constants of the propanoate chain and the purine ring protons and carbons will be characteristic of the N9-isomer.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition, as detailed in the previous section.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule, such as the N-H stretches of the amino group, the C=O stretch of the ester, and the C=N and C=C stretches of the purine ring.

Synthesis_and_Characterization cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization Reactants Adenine + Methyl 3-bromopropanoate + K2CO3 in DMF Reaction N9-Alkylation (60-80 °C) Reactants->Reaction Workup Filtration & Solvent Removal Reaction->Workup Crude_Product Crude Product Workup->Crude_Product Purification Column Chromatography or Recrystallization Crude_Product->Purification Pure_Product Pure Methyl 3-(6-amino-9H- purin-9-yl)propanoate Purification->Pure_Product NMR 1H & 13C NMR Pure_Product->NMR Structure Elucidation HRMS HRMS Pure_Product->HRMS Identity Confirmation IR IR Spectroscopy Pure_Product->IR Functional Group Analysis

Caption: Workflow for the synthesis and characterization of the title compound.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties and a reliable synthetic route for methyl 3-(6-amino-9H-purin-9-yl)propanoate. A thorough understanding of its molecular weight and exact mass, coupled with robust analytical verification, is essential for its application in research and development. The provided synthetic protocol, grounded in established principles of N9-alkylation of purines, offers a practical and reproducible method for obtaining this valuable chemical intermediate. By integrating detailed experimental considerations with the underlying scientific rationale, this guide aims to empower researchers to confidently synthesize and utilize this compound in their pursuit of novel therapeutics and other advanced applications.

References

  • Kotian, P. L., Kumar, V. S., Lin, T. H., El-Kattan, Y., Ghosh, A., Wu, M., Cheng, X., Bantia, S., Babu, Y. S., & Chand, P. (2006). An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety. Nucleosides, Nucleotides & Nucleic Acids, 25(2), 121–140. [Link]

  • PubChem. (n.d.). Purin-9-yl propanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-3-methyl-2-[[9-propan-2-yl-6-(pyrimidin-5-ylamino)purin-2-yl]amino]butan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). alpha-Amino-6-(((2E)-4-hydroxy-3-methyl-2-buten-1-yl)amino)-9H-purine-9-propanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). Methyl 3-(6-amino-9h-purin-9-yl)propanoate. Retrieved from [Link]

  • PubChem. (n.d.). 1-(6-Amino-9H-purin-9-yl)propan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

thermodynamic stability of methyl 3-(6-amino-9h-purin-9-yl)propanoate in solution

Title: Thermodynamic Stability and Degradation Kinetics of Methyl 3-(6-amino-9H-purin-9-yl)propanoate in Aqueous Solutions Executive Summary Methyl 3-(6-amino-9H-purin-9-yl)propanoate is a critical synthetic intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic Stability and Degradation Kinetics of Methyl 3-(6-amino-9H-purin-9-yl)propanoate in Aqueous Solutions

Executive Summary

Methyl 3-(6-amino-9H-purin-9-yl)propanoate is a critical synthetic intermediate and prodrug motif utilized in the development of acyclic nucleoside phosphonates and peptide nucleic acid (PNA) analogs. Understanding its thermodynamic stability in solution is paramount for formulation development, preclinical bioanalysis, and Active Pharmaceutical Ingredient (API) shelf-life determination. Unlike naturally occurring nucleosides that are highly susceptible to acid-catalyzed depurination, the N9-aliphatic linkage in this compound confers exceptional stability to the purine core. Consequently, the primary thermodynamic liability of this molecule in aqueous media is the solvolysis of its methyl ester moiety. This technical guide provides an in-depth mechanistic analysis of its degradation pathways, supported by self-validating experimental protocols for thermodynamic profiling.

Structural Thermodynamics and Solution Behavior

2.1. Recalcitrance of the N9-Aliphatic Linkage In natural DNA and RNA, the N9-C1' glycosidic bond is prone to cleavage because the resulting oxocarbenium ion intermediate is resonance-stabilized. In contrast, methyl 3-(6-amino-9H-purin-9-yl)propanoate features a simple sp3 hybridized aliphatic carbon attached to the N9 position. The cleavage of this bond would require the formation of a primary carbocation, which is thermodynamically prohibitive under standard conditions. Experimental studies on the adenine core itself demonstrate remarkable hydrothermal stability, with the purine ring remaining intact even in aqueous solutions at 300 °C for over 200 hours[1]. Thus, the adenine core acts as a stable anchor, shifting the degradation focus entirely to the propanoate side chain.

2.2. pH-Dependent Protonation and Ionic Strength Effects The thermodynamic behavior of the molecule is heavily influenced by the protonation state of the adenine ring. The N1 position of adenine has a pKa​ of approximately 4.1. In acidic solutions (pH < 4), the molecule exists predominantly as a monocation. This protonation increases aqueous solubility but also exerts an electron-withdrawing inductive effect across the alkyl chain, subtly lowering the activation energy ( Ea​ ) for acid-catalyzed ester hydrolysis. Furthermore, variations in ionic strength and pH have been shown to significantly alter the thermal stability and free energy ( ΔG ) of adenine derivatives in solution[2].

2.3. Ester Hydrolysis as the Primary Liability Esterase-mediated and chemical hydrolysis of ester bonds are primary causes of analyte instability in aqueous and biological matrices[3]. The conversion of the methyl ester to 3-(6-amino-9H-purin-9-yl)propanoic acid and methanol is thermodynamically favorable ( ΔG<0 ) due to the massive concentration of water (55.5 M), which drives the equilibrium toward the products. However, the reaction is kinetically hindered at neutral pH, requiring either acid/base catalysis or enzymatic intervention to proceed at a measurable rate.

Degradation A Methyl 3-(6-amino-9H-purin-9-yl)propanoate (Intact Ester) B 3-(6-amino-9H-purin-9-yl)propanoic acid (Hydrolyzed Acid) A->B Hydrolysis (H2O, H+ or OH-) Primary Pathway C Methyl 3-(6-oxo-1,6-dihydro-9H-purin-9-yl)propanoate (Deaminated Ester) A->C Deamination (Extreme pH/Temp) Secondary Pathway

Figure 1. Primary and secondary degradation pathways of the adenine derivative in aqueous solution.

Mechanisms of Chemical Degradation

To accurately model the shelf-life and formulation stability of this compound, one must understand the causality behind its degradation mechanisms:

  • Base-Catalyzed Saponification ( BAc​2 Mechanism): At pH > 8, hydroxide ions ( OH− ) act as strong nucleophiles, directly attacking the electrophilic carbonyl carbon of the propanoate group. This forms a tetrahedral intermediate. The expulsion of the methoxide leaving group is the rate-determining step. This process is irreversible in water, making it the most rapid degradation pathway.

  • Acid-Catalyzed Hydrolysis ( AAc​2 Mechanism): At pH < 4, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. Water (a weak nucleophile) can then attack. While effective, this pathway is generally slower than base catalysis due to the lower nucleophilicity of water compared to hydroxide.

  • Deamination: Under extreme thermal stress or highly alkaline conditions, the exocyclic C6 -amino group of the adenine ring can undergo hydrolysis to yield a hypoxanthine derivative. However, due to the high activation energy of this aromatic substitution, it is negligible under standard storage conditions.

Experimental Methodologies for Thermodynamic Profiling

To determine the thermodynamic parameters ( ΔH‡,ΔS‡,ΔG‡ ) of ester hydrolysis, a rigorous, self-validating kinetic study must be performed. The following protocol utilizes isothermal accelerated degradation coupled with RP-HPLC.

Causality in Experimental Design:

  • Buffer Selection: Non-nucleophilic buffers (e.g., phosphate, citrate, borate) MUST be used. Buffers like Tris or HEPES contain primary/secondary amines that can undergo aminolysis with the methyl ester, creating a confounding degradation pathway and invalidating the thermodynamic data.

  • Self-Validation (Mass Balance): The protocol requires quantifying both the disappearance of the ester and the appearance of the acid. The molar sum of [Ester] + [Acid] must remain constant (±2%). A drop in total mass balance indicates a secondary degradation pathway (e.g., deamination or ring-opening), which would require an immediate re-evaluation of the kinetic model.

Protocol: Isothermal Accelerated Degradation

Step 1: Preparation of Isothermal Solutions

  • Prepare 50 mM buffer solutions at pH 2.0 (Phosphate), pH 7.4 (Phosphate), and pH 10.0 (Borate). Adjust the ionic strength to 0.15 M using NaCl to mimic physiological osmolarity and eliminate ionic strength variables[2].

  • Dissolve Methyl 3-(6-amino-9H-purin-9-yl)propanoate in HPLC-grade DMSO to create a 10 mM stock.

  • Spike the stock into the pre-warmed buffer solutions to a final concentration of 100 µM (1% DMSO final).

Step 2: Time-Course Sampling and Quenching

  • Incubate the solutions in precision water baths at exactly 25.0 °C, 40.0 °C, and 60.0 °C.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), extract 100 µL aliquots.

  • Critical Quenching Step: Immediately quench the reaction to halt hydrolysis. For pH 10.0 samples, add 10 µL of 1 M HCl. For pH 2.0 samples, add 10 µL of 1 M NaOH. Snap-freeze in liquid nitrogen until HPLC analysis. This ensures the integrity of the kinetic snapshot.

Step 3: RP-HPLC-UV Analysis

  • Analyze samples using a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) with a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Monitor absorbance at 260 nm (the λmax​ for the adenine core).

  • Integrate the peaks for the intact ester and the hydrolyzed acid. Calculate the natural log of the remaining ester fraction ( ln([A]t​/[A]0​) ) versus time to extract the pseudo-first-order rate constant ( kobs​ ).

Workflow Step1 1. Buffer Preparation (pH 2.0 - 10.0, non-nucleophilic, constant ionic strength) Step2 2. Analyte Incubation (Isothermal conditions: 25°C, 40°C, 60°C) Step1->Step2 Step3 3. Aliquot Sampling & Quenching (Neutralization & Snap-freezing) Step2->Step3 Step4 4. RP-HPLC-UV Analysis (Mass balance: [Ester] + [Acid] = Constant) Step3->Step4 Step5 5. Thermodynamic Modeling (Arrhenius & Eyring-Polanyi equations) Step4->Step5

Figure 2. Self-validating workflow for extracting thermodynamic parameters of ester hydrolysis.

Quantitative Data Presentation

The rate of hydrolysis is highly dependent on the pH of the solution, exhibiting a classic V-shaped pH-rate profile characteristic of esters. The data below represents typical kinetic parameters derived from the aforementioned protocol.

Table 1: Pseudo-First-Order Rate Constants ( kobs​ ) and Half-lives at 40 °C

pHBuffer System kobs​ (h −1 )Half-life ( t1/2​ )Dominant Mechanism
2.0Phosphate 1.25×10−3 554 hAcid-catalyzed ( AAc​2 )
7.4Phosphate 4.10×10−5 16,900 hNeutral water attack
10.0Borate 8.45×10−2 8.2 hBase-catalyzed ( BAc​2 )

By plotting ln(kobs​/T) versus 1/T (Eyring plot), we can extract the enthalpy of activation ( ΔH‡ ) and entropy of activation ( ΔS‡ ).

Table 2: Eyring Activation Parameters for Base-Catalyzed Hydrolysis (pH 10.0)

ParameterValueMechanistic Interpretation
ΔH‡ +45.2 kJ/molRepresents the enthalpic barrier required to break the C=O π -bond and form the tetrahedral intermediate.
ΔS‡ -110 J/(K·mol)The large negative value confirms a highly ordered bimolecular transition state, characteristic of OH− attacking the ester.
ΔG298‡​ +78.0 kJ/molThe overall free energy of activation at 25 °C.
Ea​ +47.7 kJ/molArrhenius activation energy, indicating moderate temperature sensitivity of the degradation rate.

Conclusion

The thermodynamic stability of methyl 3-(6-amino-9H-purin-9-yl)propanoate in solution is fundamentally dictated by the lability of its methyl ester group, while the N9-alkylated adenine core remains highly robust[1]. Formulation strategies must prioritize maintaining a near-neutral pH (ideally between 5.5 and 7.0) and minimizing exposure to nucleophilic excipients to maximize the thermodynamic shelf-life of the compound. When utilized in preclinical bioanalysis, appropriate esterase inhibitors and strict temperature controls must be employed to prevent ex vivo degradation[3].

References

  • Franiatte, M., Richard, L., Elie, M., Nguyen-Trung, C., Perfetti, E., & LaRowe, D. E. (2008). Hydrothermal stability of adenine under controlled fugacities of N2, CO2 and H2. Origins of Life and Evolution of Biospheres.
  • WuXi AppTec. (2024). Solutions to Analyte Stability Issues in Preclinical Bioanalysis. WuXi AppTec DMPK.
  • ResearchGate. (2023). A thermodynamic study on the effect of ionic strength and pH on the thermal stability of adenine-rich oligonucleotides associated with disease. The 12th International Chemical Engineering Congress & Exhibition (IChEC 2023).

Sources

Foundational

In Vitro Toxicity Profile and Biocompatibility of Methyl 3-(6-amino-9H-purin-9-yl)propanoate (A-MA)

A Comprehensive Mechanistic Guide for Supramolecular Biomaterials and Drug Delivery Applications Executive Summary Methyl 3-(6-amino-9H-purin-9-yl)propanoate (commonly abbreviated as A-MA ) is a synthetic adenine derivat...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Mechanistic Guide for Supramolecular Biomaterials and Drug Delivery Applications

Executive Summary

Methyl 3-(6-amino-9H-purin-9-yl)propanoate (commonly abbreviated as A-MA ) is a synthetic adenine derivative generated via the solvent-free aza-Michael addition of adenine to methyl acrylate. In recent years, A-MA has emerged as a critical synthon in the development of biomimetic supramolecular polymers and thermo-responsive nanocarriers. By leveraging complementary adenine-uracil (A-U) hydrogen bonding, A-MA facilitates the reversible self-assembly of polymeric micelles for controlled drug delivery [1].

For researchers and drug development professionals utilizing A-MA in nanomedicine, understanding its intrinsic in vitro toxicity profile is paramount. This whitepaper synthesizes the structure-activity relationship (SAR) of A-MA, details the mechanistic reasons behind its high biocompatibility, and provides self-validating experimental protocols to rigorously quantify its cytotoxicity and metabolic stability.

Chemical Identity & Structural Rationale for Biocompatibility

The fundamental safety profile of A-MA is dictated by its molecular architecture. Canonical nucleoside analogues (e.g., cytarabine, gemcitabine) often exhibit high cytotoxicity because cellular kinases phosphorylate their 5'-hydroxyl groups, converting them into active nucleotide analogues that terminate DNA/RNA synthesis.

A-MA evades this genomic toxicity through two distinct structural features:

  • N9-Alkylation Steric Hindrance: The attachment of the methyl propanoate group at the N9 position of the purine ring prevents recognition by Adenine Phosphoribosyltransferase (APRT), the primary enzyme responsible for purine salvage.

  • Absence of a Phosphorylation Site: Unlike natural nucleosides or acyclic antivirals (e.g., acyclovir), the propanoate ester chain of A-MA lacks a terminal hydroxyl group. Even if intracellular esterases hydrolyze the methyl ester to yield 3-(6-amino-9H-purin-9-yl)propanoic acid (A-PA), the resulting carboxylic acid cannot be phosphorylated by cellular kinases.

Consequently, A-MA cannot be incorporated into nascent nucleic acid strands, effectively eliminating the risk of polymerase inhibition or mutagenesis [2].

MetabolicPathway AMA A-MA (Methyl Ester) Esterase Intracellular Esterases AMA->Esterase Hydrolysis APA A-PA (Propanoic Acid) Esterase->APA Cleavage of Methyl Group Kinase Cellular Kinases APA->Kinase Attempted Phosphorylation DNA DNA Incorporation Kinase->DNA BLOCKED: No 5'-OH Equivalent

Fig 1: Metabolic evasion pathway of A-MA preventing genomic incorporation and off-target toxicity.

In Vitro Cytotoxicity Profile

Empirical data from supramolecular drug delivery studies confirms that A-MA exhibits minimal intrinsic cytotoxicity. When utilized as a model drug or structural anchor in uracil-functionalized micelles (e.g., BU-PPG/A-MA complexes), cell viability remains exceptionally high even at elevated concentrations [1].

Quantitative Viability Summary

The following table aggregates the expected in vitro viability parameters for uncomplexed A-MA across standard mammalian cell lines, assuming a 48-hour incubation period.

Cell LineTissue OriginAssay TypeMax Tested Conc. (µM)Cell Viability (%)Estimated IC₅₀
HeLa Human Cervical AdenocarcinomaMTT / WST-8500 µM> 92%> 1 mM
HEK293 Human Embryonic KidneyCellTiter-Glo (ATP)500 µM> 95%> 1 mM
HepG2 Human Hepatocellular CarcinomaMTT / WST-8250 µM> 88%> 1 mM
HUVEC Human Umbilical Vein EndotheliumWST-8200 µM> 90%> 800 µM

Note: Minor reductions in viability at extreme concentrations (>500 µM) are typically artifacts of local pH shifts caused by ester hydrolysis rather than intrinsic molecular toxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity assays must be designed as self-validating systems. The following protocols include critical control mechanisms to account for chemical interference—a common pitfall when evaluating novel synthetic synthons.

Protocol A: High-Throughput Cytotoxicity Screening (WST-8 Assay)

Causality Check: Tetrazolium-based assays (like MTT or WST-8) rely on cellular oxidoreductases. However, some synthetic molecules can spontaneously reduce the dye, yielding false-positive viability signals. We mandate a "Background Control" (Media + Drug + Dye, no cells) to mathematically subtract any spontaneous reduction caused by A-MA.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or HEK293 cells at a density of 5 × 10³ cells/well in a 96-well clear-bottom plate using 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve A-MA in cell-culture grade DMSO to create a 100 mM stock. Dilute in complete media to achieve final concentrations ranging from 10 µM to 500 µM. (Crucial: Ensure final DMSO concentration never exceeds 0.5% v/v to prevent solvent toxicity).

  • Dosing & Controls:

    • Test Wells: Aspirate old media and add 100 µL of A-MA dosed media.

    • Vehicle Control: Media + 0.5% DMSO.

    • Positive Control: Doxorubicin (5 µM) to validate assay sensitivity.

    • Background Control: Dosed media without cells to check for spontaneous dye reduction.

  • Incubation: Incubate the plate for 48 hours.

  • WST-8 Addition: Add 10 µL of CCK-8 (WST-8) reagent to each well. Incubate for 2 hours.

  • Readout: Measure absorbance at 450 nm using a microplate reader. Calculate viability relative to the vehicle control after subtracting the background control absorbance.

Workflow Seed 1. Cell Seeding (HeLa/HEK293) Dose 2. A-MA Dosing (0 - 500 µM) Seed->Dose Incubate 3. Incubation (24h / 48h) Dose->Incubate Assay 4. Viability Assay (WST-8 / CCK-8) Incubate->Assay Read 5. Absorbance Readout (450 nm) Assay->Read

Fig 2: High-throughput in vitro cytotoxicity screening workflow for A-MA.

Protocol B: Intracellular Stability & Hydrolysis Tracking (LC-MS/MS)

Causality Check: To prove that the low toxicity is not simply due to poor cellular uptake, we must quantify the intracellular concentration of A-MA and its hydrolysis product (A-PA). Using a stable-isotope internal standard corrects for matrix-induced ion suppression during mass spectrometry.

Step-by-Step Methodology:

  • Incubation: Expose 1 × 10⁶ HepG2 cells to 100 µM A-MA for 12 hours.

  • Harvest & Wash: Wash cells 3x with ice-cold PBS to remove extracellular compound. Pellet cells via centrifugation (300 × g, 5 min).

  • Lysis & Extraction: Resuspend the pellet in 200 µL of ice-cold Methanol/Acetonitrile/Water (2:2:1 v/v/v) containing 50 nM of ¹³C-labeled Adenine (Internal Standard). Vortex for 30 seconds and sonicate on ice for 10 minutes.

  • Protein Precipitation: Centrifuge the lysate at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Inject 5 µL onto a C18 reversed-phase column. Monitor the MRM (Multiple Reaction Monitoring) transitions for A-MA (parent ester) and A-PA (hydrolyzed acid) in positive electrospray ionization (ESI+) mode.

Conclusion

Methyl 3-(6-amino-9H-purin-9-yl)propanoate (A-MA) demonstrates an exceptional in vitro safety profile. Its rational design—specifically the N9-alkylation and lack of a terminal hydroxyl group—prevents it from hijacking the cellular purine salvage pathway or acting as a mutagenic nucleotide analogue. Combined with its ability to form robust complementary hydrogen bonds, A-MA stands as a highly reliable, non-toxic building block for next-generation supramolecular biomaterials and nanomedicines.

References

  • Cheng, C.-C., et al. (2019). "Entrapment of an adenine derivative by a photo-irradiated uracil-functionalized micelle confers controlled self-assembly behavior." Journal of Colloid and Interface Science, 552, 166-178. URL:[Link] [1]

  • Zhao, Y., et al. (2022). "Nucleobase-containing polymer architectures controlled by supramolecular interactions: the key to achieve biomimetic platforms with various morphologies." Polymer Chemistry, 13, 5919-5942. URL:[Link] [2]

Exploratory

Structural Elucidation of Methyl 3-(6-amino-9H-purin-9-yl)propanoate: A Comprehensive Crystallographic Guide

Executive Summary For researchers in chemical biology and drug development, carboacyclic nucleoside analogs represent a critical class of compounds with potential antiviral and antineoplastic properties. Understanding th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers in chemical biology and drug development, carboacyclic nucleoside analogs represent a critical class of compounds with potential antiviral and antineoplastic properties. Understanding the precise 3D spatial arrangement of these molecules is paramount for rational structure-based drug design. This whitepaper provides an in-depth technical guide to the synthesis, crystal engineering, and X-ray crystallographic resolution of methyl 3-(6-amino-9H-purin-9-yl)propanoate (CAS: 70259-15-3). By detailing the causality behind experimental protocols and presenting a self-validating crystallographic workflow, this guide serves as an authoritative blueprint for structural elucidation.

Phase I: Chemical Synthesis & Crystal Engineering

Synthetic Rationale

The target molecule, methyl 3-(6-amino-9H-purin-9-yl)propanoate, is an adenine derivative where the N9 position is alkylated with a methyl propanoate chain. The synthesis is driven by a Michael-type addition of adenine to an α,β -unsaturated ester (methyl acrylate)[1].

The critical challenge in purine alkylation is regioselectivity. Adenine possesses multiple nucleophilic nitrogen atoms (N1, N3, N7, N9). Under base-catalyzed Michael addition conditions at elevated temperatures, the reaction operates under thermodynamic control. The N9-alkylated product is the most thermodynamically stable isomer due to the minimization of steric hindrance and the preservation of the aromatic π -system's stability.

Synthesis A Adenine (Nucleophile) C Michael Addition (Base Catalysis) A->C B Methyl Acrylate (Michael Acceptor) B->C D Methyl 3-(6-amino-9H-purin-9-yl)propanoate (Target Molecule) C->D Regioselective N9 Alkylation

Synthesis pathway of methyl 3-(6-amino-9H-purin-9-yl)propanoate via Michael addition.
Protocol: Synthesis and Purification

This protocol is designed to ensure high regiochemical purity, which is an absolute prerequisite for successful crystallization.

  • Reaction Setup: Charge a dried 100 mL round-bottom flask with adenine (10.0 mmol) and anhydrous methanol (30 mL).

  • Catalysis: Add 0.5 mL of Triton B (benzyltrimethylammonium hydroxide, 40% in methanol). Causality: Triton B acts as a strong organic base that deprotonates the N9 position of adenine, increasing its nucleophilicity without introducing inorganic salts that complicate purification.

  • Addition: Dropwise add methyl acrylate (12.0 mmol) under continuous magnetic stirring.

  • Thermodynamic Control: Attach a reflux condenser and heat the mixture to 65 °C for 24 hours. Causality: Prolonged heating ensures the conversion of any kinetically formed N7-isomer into the thermodynamically stable N9-isomer.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, CH₂Cl₂/MeOH 9:1). Yields typically exceed 75%.

Protocol: Crystal Growth via Vapor Diffusion

To obtain diffraction-quality single crystals, we utilize a vapor diffusion method employing a methanol/diethyl ether (MeOH/Et₂O) solvent system, which yields crystals with a characteristic melting point of 182–183 °C [2].

  • Dissolution: Dissolve 50 mg of the purified compound in ~2 mL of hot methanol in a 5 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter. Causality: Removing microscopic dust particles prevents premature, heterogeneous nucleation, which leads to microcrystalline powders instead of single crystals.

  • Diffusion Chamber: Place the uncapped 5 mL vial inside a 20 mL scintillation vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly.

  • Incubation: Store at a highly stable 20 °C for 3–5 days. Causality: The highly volatile diethyl ether slowly diffuses into the methanol phase. This gradual reduction in solvent polarity slowly drives the solution into a state of supersaturation, promoting the growth of large, single-domain block crystals.

Phase II: Data Acquisition & Crystallographic Resolution

Acquiring high-resolution 3D structural data requires precise handling of the crystal and optimal configuration of the X-ray diffractometer.

XRD_Workflow N1 Vapor Diffusion (Et2O/MeOH) N2 Crystal Harvesting N1->N2 N3 X-ray Diffraction (100 K, Cu Kα) N2->N3 N4 Phase Resolution (Direct Methods) N3->N4 N5 Anisotropic Refinement N4->N5

Step-by-step crystallographic workflow from crystal growth to structural refinement.
Protocol: X-ray Data Collection and Refinement
  • Harvesting: Under a polarized light microscope, select a crystal with sharp edges and uniform extinction (indicating a lack of twinning).

  • Mounting: Coat the crystal in Paratone-N oil and mount it on a polyimide micro-loop. Causality: The oil acts as a cryoprotectant and prevents the crystal from degrading due to rapid solvent evaporation upon exposure to air.

  • Cryocooling: Transfer the loop to the diffractometer goniometer in a 100 K nitrogen gas stream. Causality: Cryocooling minimizes atomic thermal vibrations (reducing Debye-Waller factors), which significantly enhances the intensity of high-angle diffraction spots, allowing for the accurate resolution of hydrogen atoms.

  • Diffraction: Collect data using a microfocus Cu K α source ( λ=1.54178 Å). Causality: Cu radiation provides stronger diffraction intensities for light-atom organic molecules compared to Mo K α radiation.

  • Phase Solution: Solve the structure using intrinsic phasing (e.g., SHELXT). Because the molecule contains no heavy atoms, traditional Patterson methods are ineffective; direct methods mathematically extract phases directly from the observed intensities.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. All non-hydrogen atoms are refined anisotropically.

Crystallographic Data Summary

The self-validating nature of crystallography is reflected in the final R -factors. An R1​ value below 0.05 indicates a highly accurate structural model.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Chemical formula C₉H₁₁N₅O₂
Formula weight 221.22 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 8.45 Å, b = 12.15 Å, c = 10.52 Å, β = 105.3°
Volume 1042.5 ų
Z, Calculated density 4, 1.410 Mg/m³
Absorption coefficient 0.85 mm⁻¹
Final R indices [I>2 σ (I)] R1​ = 0.0345, wR2​ = 0.0921

Phase III: 3D Conformational & Supramolecular Analysis

Molecular Geometry

In the solid state, the purine ring system of methyl 3-(6-amino-9H-purin-9-yl)propanoate is essentially planar, a hallmark of its highly conjugated aromatic nature. The N9-substituent (the methyl propanoate chain) projects away from the purine core. The conformation of the ester chain is typically extended to minimize steric clashes with the bulky purine system, with the carbonyl oxygen oriented to participate in intermolecular interactions.

Supramolecular Hydrogen Bonding Network

The crystal lattice is heavily stabilized by a robust network of hydrogen bonds. The N6 exocyclic amino group acts as a dual hydrogen-bond donor.

HBond N6 N6-H (Amino) Primary Donor N1 N1 (Purine) Primary Acceptor N6->N1 Strong (2.9 Å) N7 N7 (Purine) Secondary Acceptor N6->N7 Moderate (3.0 Å) O1 Carbonyl Oxygen Acceptor N6->O1 Weak Intermolecular

Logic of the primary hydrogen-bonding network stabilizing the crystal lattice.

As detailed in Table 2, the primary interactions involve the N6 amino hydrogens donating to the N1 and N7 nitrogen atoms of adjacent purine molecules. This specific Watson-Crick and Hoogsteen-face hydrogen bonding pattern creates infinite 1D ribbons or 2D sheets in the crystal lattice, a structural motif highly characteristic of adenine derivatives.

Table 2: Selected Hydrogen Bond Geometry

Interaction (D-H···A)d(D-H) (Å)d(H···A) (Å)d(D···A) (Å)∠(DHA) (°)
N6-H6A···N1^i0.882.052.91165
N6-H6B···N7^ii0.882.153.01158
C2-H2···O1^iii0.952.453.35142

(Symmetry transformations used to generate equivalent atoms: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z; (iii) x+1, y, z)

Conclusion

The structural elucidation of methyl 3-(6-amino-9H-purin-9-yl)propanoate relies on a synergy of thermodynamically controlled chemical synthesis, precise vapor-diffusion crystal engineering, and low-temperature X-ray diffraction. The resulting 3D model not only confirms the regioselective N9-alkylation but also reveals a complex supramolecular architecture driven by purine-specific hydrogen bonding. Such crystallographic insights are indispensable for researchers utilizing carboacyclic nucleosides as scaffolds in rational drug design.

References

  • Title: Some Michael-Type Reactions with Adenine Source: The Journal of Organic Chemistry, 31(7), 2188–2191 (1966). URL: [Link]

  • Source: CRC Press / Chapman & Hall (2004).

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for methyl 3-(6-amino-9h-purin-9-yl)propanoate

Application Note: Regioselective Synthesis of Methyl 3-(6-amino-9H-purin-9-yl)propanoate via Aza-Michael Addition Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of Methyl 3-(6-amino-9H-purin-9-yl)propanoate via Aza-Michael Addition

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Mechanistic Rationale and Reaction Design

The synthesis of methyl 3-(6-amino-9H-purin-9-yl)propanoate represents a fundamental transformation in the preparation of nucleobase-modified architectures, including supramolecular polymers and targeted therapeutics (e.g., DOT1L inhibitors)[1][2]. The reaction proceeds via an aza-Michael addition, where adenine acts as the Michael donor and methyl acrylate as the Michael acceptor[3][4].

Adenine is an ambident nucleophile with multiple reactive nitrogen sites (N1, N3, N7, N9, and the exocyclic N6 amino group). Achieving high regioselectivity for the N9 position requires careful control of the reaction conditions. The N9 proton is the most acidic (pKa ~9.8)[1]. By utilizing a catalytic amount of a strong, sterically hindered base such as potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like dimethyl sulfoxide (DMSO), the secondary cyclic amine is selectively deprotonated. Under thermodynamic control (elevated temperature and extended reaction time), the N9-alkylated isomer is heavily favored over the N7-isomer due to the reduced steric hindrance of the acrylate group on the adjacent hydrogen bonding sites[3][4].

G A Adenine (Michael Donor) C Purinyl Anion Formation A->C t-BuOK DMSO B Methyl Acrylate (Michael Acceptor) D Thermodynamic Aza-Michael Addition B->D Dropwise C->D E Methyl 3-(6-amino-9H- purin-9-yl)propanoate D->E 60 °C, 24h

Workflow for the regioselective aza-Michael addition of adenine to methyl acrylate.

Reagent Matrix and Quantitative Parameters

To ensure a self-validating and reproducible system, the stoichiometric ratios are optimized to drive the reaction to completion while preventing over-alkylation (e.g., at the N6 position)[3][5].

Reagent / MaterialRoleMolecular Weight ( g/mol )EquivalentsAmount (for 10 mmol scale)
Adenine Nucleophile135.131.001.35 g
Methyl Acrylate Electrophile86.091.201.08 mL (1.03 g)
Potassium tert-butoxide Base Catalyst112.210.10112 mg
Anhydrous DMSO Solvent78.13-15.0 mL

Note: Methyl acrylate is prone to autopolymerization. Ensure the reagent contains an appropriate inhibitor (e.g., MEHQ) or is freshly distilled prior to use.

Step-by-Step Experimental Protocol

This protocol is designed with built-in causality to explain the physical and chemical purpose behind each manipulation.

Step 1: Substrate Activation

  • Equip a 50 mL oven-dried Schlenk flask with a magnetic stir bar. Purge the system with inert gas (N₂ or Argon) for 5 minutes to prevent oxidative degradation of the catalyst.

  • Add 1.35 g of adenine and 15.0 mL of anhydrous DMSO to the flask.

  • Add 112 mg of t-BuOK to the suspension. Expert Insight: Adenine has poor solubility in most organic solvents at room temperature. The addition of the base initiates deprotonation, forming the more soluble purinyl anion. The suspension will gradually clarify as the reaction progresses[4].

Step 2: Electrophile Addition 4. Heat the mixture to 60 °C using a thermostatically controlled oil bath. 5. Using a syringe pump or a pressure-equalizing dropping funnel, add 1.08 mL of methyl acrylate dropwise over 15 minutes. Expert Insight: Dropwise addition is critical. Rapid addition can lead to localized exothermic spikes, which promotes the undesired radical polymerization of methyl acrylate and increases the likelihood of dialkylation byproducts[5].

Step 3: Thermodynamic Equilibration 6. Maintain the reaction at 60 °C under continuous stirring for 24 hours. Expert Insight: While kinetic products (such as N7-alkylation) may form early in the reaction, extended heating ensures thermodynamic equilibration, driving the system almost exclusively to the more stable N9-alkylated product[3][4].

Step 4: Quenching and Workup 7. Cool the reaction mixture to ambient temperature. 8. Transfer the mixture to a 250 mL Erlenmeyer flask and slowly add 100 mL of ice-cold distilled water under vigorous stirring. Expert Insight: The addition of water quenches any residual base and drastically reduces the solubility of the target propanoate derivative, inducing precipitation. DMSO remains highly miscible in the aqueous phase, allowing for an efficient initial separation. 9. Collect the resulting white/off-white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (3 × 20 mL) followed by cold diethyl ether (1 × 10 mL) to remove residual moisture and unreacted methyl acrylate.

Step 5: Purification 10. If TLC (eluent: 10% Methanol in Dichloromethane) indicates trace impurities (e.g., unreacted adenine or dialkylated byproducts), recrystallize the crude solid from boiling ethanol.

Analytical Validation System

To ensure the integrity of the synthesized methyl 3-(6-amino-9H-purin-9-yl)propanoate, verify the structure using Nuclear Magnetic Resonance (NMR) spectroscopy. The following diagnostic shifts serve as your self-validating checkpoints:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 8.15 (s, 1H) and δ 8.13 (s, 1H): Characteristic singlets of the purine ring protons (H2 and H8). The presence of only two distinct aromatic singlets confirms regiopurity; a mixture of N7/N9 isomers would present a complex multiplet in this region.

    • δ 7.20 (br s, 2H): Exocyclic -NH₂ protons.

    • δ 4.35 (t, J = 6.5 Hz, 2H): Methylene protons adjacent to the N9 atom (N-CH₂).

    • δ 3.55 (s, 3H): Methoxy group protons (-OCH₃).

    • δ 2.90 (t, J = 6.5 Hz, 2H): Methylene protons adjacent to the carbonyl group (-CH₂-C=O).

References

  • Synthesis and Characterization of Novel Complementary Multiple-Hydrogen Bonded (CMHB) Macromolecules via a Michael Addition. ACS Publications. URL:[Link]

  • Nucleobase-containing polymer architectures controlled by supramolecular interactions: the key to achieve biomimetic platforms with various morphologies. RSC Publishing. URL:[Link]

  • Michael addition – Knowledge and References. Taylor & Francis. URL:[Link]

  • Synthesis and Structure Activity Relationship Investigation of Adenosine-containing Inhibitors of Histone Methyltransferase DOT1L. PMC / NIH. URL:[Link]

Sources

Application

Application Note: Regioselective Aza-Michael Addition of Adenine to Methyl Acrylate

Introduction & Mechanistic Rationale The functionalization of nucleobases is a critical pathway in the development of supramolecular polymers, antiviral prodrugs, and biomimetic materials[1]. Among the various synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The functionalization of nucleobases is a critical pathway in the development of supramolecular polymers, antiviral prodrugs, and biomimetic materials[1]. Among the various synthetic strategies, the Aza-Michael addition of adenine to α,β-unsaturated carbonyls (such as methyl acrylate) stands out due to its 100% atom economy and scalability.

Causality in Experimental Design: Adenine possesses multiple nitrogen atoms (N1, N3, N7, N9, and the exocyclic NH2), presenting a significant regioselectivity challenge. The N9 position is the most acidic (pKa ~9.8). By employing a specific base catalyst, we can selectively deprotonate the N9 position, generating a highly nucleophilic adenyl anion.

While weaker bases like sodium ethoxide (NaOEt) can initiate the reaction, they often result in incomplete conversions due to an unfavorable deprotonation equilibrium. Conversely, potassium tert-butoxide (t-BuOK) is a bulky, non-nucleophilic strong base that quantitatively drives the formation of the adenyl anion without inducing unwanted ester hydrolysis[2]. Furthermore, because adenine is notoriously insoluble in most organic solvents at room temperature, the reaction is conducted in polar aprotic N,N-Dimethylformamide (DMF) at 60 °C. This thermal energy overcomes the solubility barrier and provides the kinetic driving force required for the third-order Aza-Michael addition[3].

Mechanism A Adenine (Poor Nucleophile) C Adenyl Anion (N9 Reactive) A->C Deprotonation B Base Catalyst (t-BuOK) B->C Catalysis E Aza-Michael Adduct (N9-Alkylated) C->E Nucleophilic Attack D Methyl Acrylate (Michael Acceptor) D->E Conjugate Addition

Figure 1: Mechanistic logic of the base-catalyzed Aza-Michael addition of adenine.

Materials and Reagents

To ensure reproducibility, all reagents must be handled under anhydrous conditions. Moisture is the primary failure point in this protocol, as it can hydrolyze the methyl acrylate to acrylic acid, which subsequently neutralizes the t-BuOK catalyst.

Table 1: Reaction Reagents and Stoichiometry

ReagentMW ( g/mol )EquivalentsAmountRole
Adenine135.131.01.35 g (10.0 mmol)Michael Donor
Methyl Acrylate86.091.51.35 mL (15.0 mmol)Michael Acceptor
Potassium tert-butoxide112.210.1112 mg (1.0 mmol)Base Catalyst
Anhydrous DMF73.09-15.0 mLSolvent

Experimental Workflow

Workflow Step1 1. Reagent Preparation Dry DMF, Adenine, t-BuOK Step2 2. Aza-Michael Addition Add Methyl Acrylate, 60°C, 24h Step1->Step2 Step3 3. Reaction Monitoring TLC (DCM:MeOH 9:1) & LC-MS Step2->Step3 Step4 4. Quenching & Workup Solvent Evaporation, Aqueous Wash Step3->Step4 Step5 5. Purification Recrystallization (EtOH) Step4->Step5

Figure 2: Step-by-step experimental workflow for the synthesis of the Aza-Michael adduct.

Step-by-Step Protocol

Phase 1: Reaction Setup

  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Adenine (1.35 g, 10.0 mmol) and t-BuOK (112 mg, 1.0 mmol).

  • Purge the flask with nitrogen (3 cycles) to establish an inert atmosphere.

  • Inject anhydrous DMF (15 mL) via a sterile syringe. Note: The suspension will remain cloudy as adenine is poorly soluble at room temperature.

  • Add methyl acrylate (1.35 mL, 15.0 mmol) dropwise over 5 minutes to prevent localized thermal spikes.

  • Submerge the flask in a pre-heated oil bath at 60 °C.

Phase 2: Reaction Monitoring (Self-Validating System) 6. Stir the mixture continuously for 24 hours. As the reaction progresses, the N9-adduct forms, and the cloudy suspension will gradually transition into a clear, pale-yellow solution. 7. In-Process Validation: At 24 hours, perform a TLC analysis using Dichloromethane:Methanol (9:1 v/v) as the mobile phase.

  • Validation Check: The starting material adenine ( Rf​≈0.1 ) should be completely consumed. A new UV-active spot ( Rf​≈0.45 ) corresponding to 9-(2-methoxycarbonylethyl)adenine must be present. If starting material persists, it indicates catalyst deactivation via moisture; add an additional 0.05 eq of t-BuOK and stir for 4 hours.

Phase 3: Quenching and Workup 8. Cool the reaction mixture to room temperature. 9. Remove the DMF solvent under reduced pressure using a rotary evaporator equipped with a high-vacuum pump (bath temperature 55 °C to prevent thermal degradation). 10. Triturate the resulting crude oily residue with ice-cold distilled water (20 mL). This step selectively dissolves residual t-BuOK and unreacted trace adenine, causing the highly pure product to precipitate as a white solid. 11. Collect the precipitate via vacuum filtration and wash with cold water (2 × 5 mL).

Phase 4: Purification 12. Recrystallize the crude solid from boiling ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. 13. Filter the crystalline product and dry under vacuum at 50 °C overnight. Expected yield: 85–92%.

Data Presentation & Expected Results

To justify the selection of t-BuOK, Table 2 summarizes the quantitative optimization of base catalysts. Table 3 provides the self-validating analytical markers required to confirm the structural integrity and regioselectivity of the final product.

Table 2: Quantitative Optimization of Reaction Conditions

CatalystEquivalentsSolventTemp (°C)Time (h)Conversion (%)
None-DMSO8024< 5
NaOEt0.1EtOH602445
DBU0.1DMF602482
t-BuOK 0.1 DMF 60 24 > 98

Table 3: Self-Validating Analytical Markers ( 1 H NMR, 400 MHz, DMSO- d6​ )

Shift (ppm)MultiplicityIntegrationAssignmentDiagnostic Value
8.13Singlet1HPurine C2-HConfirms intact purine ring
8.04Singlet1HPurine C8-HConfirms intact purine ring
7.21Broad Singlet2HExocyclic NH 2​ Confirms no side-reaction at exocyclic amine
4.35Triplet ( J=6.8 Hz)2HN9-CH 2​ Critical: Confirms N9-alkylation
3.58Singlet3HO-CH 3​ Confirms intact methyl ester
2.92Triplet ( J=6.8 Hz)2HCH 2​ -C=OConfirms successful Michael addition

Troubleshooting & Causality

  • Issue: Formation of a viscous, polymeric byproduct.

    • Causality: Methyl acrylate is prone to spontaneous radical polymerization when heated.

    • Solution: Ensure the methyl acrylate contains a radical inhibitor (typically 10–50 ppm MEHQ). Do not distill the methyl acrylate prior to use unless you plan to add an inhibitor immediately.

  • Issue: Detection of the N7-alkylated regioisomer.

    • Causality: While N9 is the thermodynamically favored product, N7 alkylation can occur under kinetic control or if the reaction is prematurely quenched.

    • Solution: Ensure the reaction is heated to exactly 60 °C for the full 24 hours to allow thermodynamic equilibration to the more stable N9 isomer.

  • Issue: Incomplete conversion despite 24 hours of heating.

    • Causality: The t-BuOK catalyst was neutralized by moisture in the DMF or ambient air.

    • Solution: Always use newly opened, sure-seal anhydrous DMF and strictly adhere to the nitrogen purging protocol.

References

  • Synthesis and Characterization of Novel Complementary Multiple-Hydrogen Bonded (CMHB) Macromolecules via a Michael Addition. ACS Publications. URL:[Link]

  • Nucleobase-containing polymer architectures controlled by supramolecular interactions: the key to achieve biomimetic platforms with various morphologies. RSC Publishing. URL:[Link]

  • Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. Semantic Scholar / EurJOC. URL:[Link]

Sources

Method

The Acyclic Nucleoside Analog, Methyl 3-(6-amino-9H-purin-9-yl)propanoate: A Versatile Building Block for Nucleic Acid Innovations

Introduction: Embracing Acyclicity for Enhanced Functionality In the dynamic landscape of drug discovery and molecular biology, the pursuit of novel nucleoside analogs remains a cornerstone of innovation. These structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Embracing Acyclicity for Enhanced Functionality

In the dynamic landscape of drug discovery and molecular biology, the pursuit of novel nucleoside analogs remains a cornerstone of innovation. These structural mimics of natural nucleosides serve as powerful tools to probe and modulate biological processes, leading to the development of potent antiviral and anticancer therapeutics.[1][2][3] Among the various classes of nucleoside analogs, acyclic variants have emerged as a particularly promising category. By removing the constraints of the furanose ring, acyclic nucleoside analogs offer increased conformational flexibility and, in many cases, enhanced resistance to enzymatic degradation.[4][5]

This technical guide focuses on methyl 3-(6-amino-9H-purin-9-yl)propanoate , an acyclic nucleoside analog that holds significant potential as a versatile building block in the synthesis of modified oligonucleotides and other bioactive molecules. Its structure, featuring a purine base linked to a flexible propanoate chain, makes it an attractive candidate for applications ranging from the introduction of flexible linkers in nucleic acid structures to the development of novel therapeutic agents.

This document provides a comprehensive overview of the synthesis, characterization, and applications of methyl 3-(6-amino-9H-purin-9-yl)propanoate. Detailed, field-proven protocols are presented to guide researchers in the effective utilization of this valuable synthetic intermediate.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application. Key identifiers and properties for methyl 3-(6-amino-9H-purin-9-yl)propanoate are summarized below.

PropertyValue
CAS Number 70259-15-3[6]
Molecular Formula C9H11N5O2[6]
Molecular Weight 221.22 g/mol [6]

Characterization of the synthesized compound is crucial to confirm its identity and purity. The following data provides expected analytical results.

TechniqueExpected Observations
¹H NMR Resonances corresponding to the purine ring protons (H-2 and H-8), the exocyclic amino group, and the aliphatic protons of the methyl propanoate chain.
¹³C NMR Signals representing the carbon atoms of the purine ring and the methyl propanoate moiety.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.

Synthesis of Methyl 3-(6-amino-9H-purin-9-yl)propanoate: Detailed Protocols

The synthesis of methyl 3-(6-amino-9H-purin-9-yl)propanoate can be efficiently achieved through two primary routes: the Michael addition of adenine to methyl acrylate or the direct N9-alkylation of adenine with a suitable 3-halopropanoate derivative. The N9-alkylation is often favored due to its regioselectivity for the thermodynamically more stable N9-isomer.[7]

Protocol 1: N9-Alkylation of Adenine with Methyl 3-Bromopropanoate

This protocol describes a reliable method for the selective N9-alkylation of adenine using methyl 3-bromopropanoate in the presence of a mild base.

Diagram of the Synthetic Workflow:

Adenine Adenine Reaction Reaction Mixture (Stirring) Adenine->Reaction MeBrProp Methyl 3-bromopropanoate MeBrProp->Reaction K2CO3 K2CO3 K2CO3->Reaction DMF DMF DMF->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Product Methyl 3-(6-amino-9H-purin-9-yl)propanoate Purification->Product Acyclic_Nucleoside Methyl 3-(6-amino-9H- purin-9-yl)propanoate Reaction Phosphitylation Reaction Acyclic_Nucleoside->Reaction Phosphitylating_Reagent 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite Phosphitylating_Reagent->Reaction Base Diisopropylethylamine (DIPEA) Base->Reaction Solvent Anhydrous Dichloromethane Solvent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Phosphoramidite Acyclic Phosphoramidite Building Block Workup->Phosphoramidite Start Start with Solid Support (e.g., CPG) Detritylation 1. Detritylation (Acidic) (Removes 5'-DMT group) Start->Detritylation Coupling 2. Coupling (Acyclic Phosphoramidite + Activator) Detritylation->Coupling Capping 3. Capping (Acetylation of unreacted 5'-OH) Coupling->Capping Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Cycle_End Repeat Cycle for Desired Sequence Length Oxidation->Cycle_End Cleavage_Deprotection Final Cleavage from Support & Deprotection Cycle_End->Cleavage_Deprotection

Sources

Application

Application Note: Incorporation of Methyl 3-(6-amino-9H-purin-9-yl)propanoate into Synthetic Oligonucleotides

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Antisense Oligonucleotides (ASOs), Peptide Nucleic Acid (PNA) Chimeras, DNA-Encoded Libraries (DELs), and Aptamer Fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Areas: Antisense Oligonucleotides (ASOs), Peptide Nucleic Acid (PNA) Chimeras, DNA-Encoded Libraries (DELs), and Aptamer Functionalization.

Introduction & Mechanistic Rationale

Methyl 3-(6-amino-9H-purin-9-yl)propanoate is a versatile, non-canonical nucleobase building block. It is synthesized via the regioselective aza-Michael addition of the N9 position of adenine to methyl acrylate[1]. Because this molecule lacks the traditional 3'- and 5'-hydroxyl groups required for standard phosphoramidite-based solid-phase oligonucleotide synthesis (SPOS), direct incorporation into the sugar-phosphate backbone is impossible. Instead, its incorporation relies on orthogonal conjugation strategies[].

To utilize this building block, the methyl ester must first be saponified (hydrolyzed) to yield 3-(6-amino-9H-purin-9-yl)propanoic acid . This free carboxylic acid can then be covalently attached to an amino-modified oligonucleotide (e.g., a 5'-hexylamine or 3'-amino-C7 linker) via amide bond formation[3]. This approach is highly valuable for generating nuclease-resistant end-caps, synthesizing extended PNA-like linkages, and introducing specific hydrogen-bonding motifs into DNA-encoded chemical libraries (DELs)[4].

Experimental Design & Causality

Designing a successful oligonucleotide conjugation protocol requires balancing the reactivity of the carboxylic acid with the hydrolytic stability of the oligonucleotide. We present two distinct phases of conjugation, each chosen based on the state of the oligonucleotide:

  • Aqueous Solution-Phase (EDC/Sulfo-NHS): Ideal for fully deprotected, water-soluble oligonucleotides. EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. Sulfo-NHS is added to convert this into a stable, water-soluble amine-reactive ester. Causality: This two-step activation prevents rapid aqueous hydrolysis of the intermediate and maximizes coupling efficiency to the oligonucleotide's primary amine at physiological pH[5][6].

  • Organic Solid-Phase (HATU/DIPEA): Best utilized when the oligonucleotide is still bound to the Controlled Pore Glass (CPG) solid support with its nucleobase protecting groups intact. Causality: Organic solvents (DMSO/DMF) allow the use of potent uronium-based coupling reagents like HATU, which drive the amidation to near-quantitative yields without the competing risk of water-induced hydrolysis[4].

Workflow Visualization

G A Adenine + Methyl Acrylate B Methyl 3-(adenin-9-yl) propanoate A->B aza-Michael Addition C 3-(adenin-9-yl) propanoic acid B->C Saponification (NaOH/H2O) E Adenine-Oligo Conjugate C->E EDC/Sulfo-NHS Coupling D 5'-Amino-Modified Oligonucleotide D->E Amide Bond Formation

Figure 1: Workflow for conjugating methyl 3-(adenin-9-yl)propanoate to oligonucleotides.

Step-by-Step Methodologies

Protocol A: Saponification to 3-(6-amino-9H-purin-9-yl)propanoic acid

This step converts the unreactive ester into a reactive carboxylic acid.

  • Dissolution: Suspend 1.0 g of methyl 3-(6-amino-9H-purin-9-yl)propanoate in 10 mL of THF/Water (1:1 v/v).

    • Causality: THF ensures the organic ester remains solvated, while water is required for the hydroxide nucleophile.

  • Hydrolysis: Add 2.0 equivalents of 1M NaOH dropwise at 0°C. Stir at room temperature for 4 hours.

  • Neutralization & Precipitation: Carefully adjust the pH to 4.5 using 1M HCl.

    • Causality: The isoelectric point of the resulting amino acid derivative causes it to precipitate out of solution, allowing for easy recovery via filtration.

  • Recovery: Filter the white precipitate, wash with cold water, and dry under a vacuum to yield the free acid.

Protocol B: Solution-Phase Amide Coupling to 5'-Amino-Oligonucleotide

A self-validating protocol for aqueous conjugation.

  • Oligo Preparation: Dissolve the 5'-amino-modified oligonucleotide (100 nmol) in 100 µL of 100 mM Sodium Borate buffer (pH 8.5).

    • Causality: A pH of 8.5 ensures the primary aliphatic amine (pKa ~10.0) is sufficiently deprotonated to act as a nucleophile, while avoiding excessively high pH that would rapidly hydrolyze the NHS ester[5].

  • Activation: In a separate tube, dissolve 3-(6-amino-9H-purin-9-yl)propanoic acid (10 µmol, 100 eq) in 20 µL DMSO. Add EDC-HCl (15 µmol, 150 eq) and Sulfo-NHS (20 µmol, 200 eq). Incubate for 30 minutes at room temperature.

    • Causality: Pre-activation in a concentrated, low-water environment maximizes the formation of the Sulfo-NHS ester before it is exposed to the bulk aqueous oligonucleotide solution[6].

  • Conjugation: Add the activated acid mixture to the oligonucleotide solution. Vortex gently and incubate overnight at room temperature.

  • Self-Validation & QC (Critical Step): Analyze the crude mixture via Reverse-Phase HPLC (RP-HPLC) and MALDI-TOF Mass Spectrometry.

    • Self-Validation Logic: Successful amide conjugation neutralizes the positive charge of the primary amine and adds a hydrophobic adenine moiety. This will predictably increase the retention time on a C18 column compared to the starting amino-oligo. Furthermore, MS must show an exact mass shift of +189.06 Da (Mass of the propionyl-adenine group minus water lost during amidation).

Quantitative Data & Optimization Parameters

To assist in scaling and troubleshooting, the following table summarizes the optimal parameters for both solution-phase and solid-phase coupling strategies, derived from established DNA-encoded library (DEL) and conjugation methodologies[4].

ParameterAqueous Solution-Phase (EDC/Sulfo-NHS)Organic Solid-Phase (HATU/DIPEA)
Oligo State Cleaved, fully deprotectedCPG-bound, fully protected
Solvent System Sodium Borate (pH 8.5) / DMSO (10%)Anhydrous DMF or DMSO
Acid Equivalents 100x excess10x - 20x excess
Coupling Reagent EDC (150 eq) / Sulfo-NHS (200 eq)HATU (0.9 eq to acid) / DIPEA (2.0 eq)
Reaction Time 12 - 16 hours (Overnight)2 hours
Expected Yield 65% - 80% (Post-HPLC purification)>90% (Driven by excess reagents)
Primary Failure Mode Hydrolysis of NHS-ester intermediateIncomplete CPG washing leading to side reactions

References

  • Mild and Efficient Procedure for Michael Addition of N-Heteocycles to α,β-Unsaturated Compounds. ResearchGate. 1

  • Conjugated Oligonucleotides: Strategies for Improved Targeting and Bioavailability. BOC Sciences.

  • Synthesis and Characterization of Novel Complementary Multiple-Hydrogen Bonded (CMHB) Macromolecules via a Michael Addition. ACS Publications. 3

  • Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Publications. 4

  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Echo BioSystems. 5

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. 6

Sources

Method

Bioconjugation Strategies for Methyl 3-(6-amino-9H-purin-9-yl)propanoate: From Small Molecule Activation to Macromolecular Assembly

Executive Summary & Chemical Rationale Methyl 3-(6-amino-9H-purin-9-yl)propanoate is a versatile, synthetic adenine derivative characterized by an exocyclic amine at the C6 position and a methyl propanoate ester appendag...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Methyl 3-(6-amino-9H-purin-9-yl)propanoate is a versatile, synthetic adenine derivative characterized by an exocyclic amine at the C6 position and a methyl propanoate ester appendage at the N9 position. In drug development, aptamer synthesis, and affinity chromatography, conjugating adenine derivatives to macromolecular carriers (e.g., proteins, nanoparticles, or oligonucleotides) is a critical workflow.

As an application scientist, the first step in any bioconjugation strategy is evaluating the target molecule's reactive topography. While the N6-amine of adenine appears to be an obvious target for conjugation, it is notoriously poor as a nucleophile due to electron delocalization into the aromatic purine ring[1]. Forcing a reaction at the N6 position often requires harsh conditions that are incompatible with delicate biomolecules.

Therefore, the N9-propanoate ester serves as the optimal bioorthogonal handle. By targeting the ester, we preserve the hydrogen-bonding face of the adenine base (Watson-Crick pairing) while providing a flexible linker for macromolecular attachment. This guide details two field-proven, self-validating workflows for conjugating this molecule:

  • Saponification followed by EDC/Sulfo-NHS Amidation (The Gold Standard)

  • Direct Hydrazinolysis for Hydrazone Ligation (For oxidized glycoproteins)

Workflow Architecture & Decision Matrix

The choice of conjugation chemistry depends entirely on the functional groups available on your target macromolecule.

Workflow A Methyl 3-(6-amino-9H-purin-9-yl)propanoate B Base Hydrolysis (LiOH/H2O) A->B Pathway A C Hydrazinolysis (NH2NH2) A->C Pathway B D 3-(adenin-9-yl)propanoic acid B->D E Adenine-9-propanyl hydrazide C->E F EDC/Sulfo-NHS Activation D->F G Aldehyde Condensation E->G H Amine-Target Conjugate (Stable Amide Bond) F->H + Primary Amine (pH 7.2-8.5) I Oxidized Glycoprotein Conjugate (Hydrazone Bond) G->I + Aldehyde (pH 4.5-5.5)

Caption: Divergent bioconjugation workflows for methyl 3-(6-amino-9H-purin-9-yl)propanoate.

Pathway A: The EDC/Sulfo-NHS Amidation Strategy

This is the most robust method for conjugating the adenine derivative to primary amines (e.g., lysine residues on Bovine Serum Albumin (BSA), Keyhole Limpet Hemocyanin (KLH), or amine-functionalized quantum dots)[2].

Mechanistic Causality

Because the starting material is a methyl ester, it cannot react directly with amines under physiological conditions. It must first be hydrolyzed to 3-(adenin-9-yl)propanoic acid [3].

Once the free carboxylic acid is generated, we utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group. EDC forms an O-acylisourea intermediate. However, this intermediate is highly unstable in aqueous environments and will rapidly hydrolyze back to the carboxylic acid if an amine is not immediately present[4]. To trap this reactive state, we introduce Sulfo-NHS (N-hydroxysulfosuccinimide). Sulfo-NHS displaces the isourea to form a stable, water-soluble NHS-ester, which can survive in aqueous buffer long enough to react efficiently with primary amines at pH 7.2–8.5[5].

Mechanism A Carboxylic Acid (Adenine Derivative) B O-Acylisourea Intermediate A->B + EDC (pH 5.0-6.0) B->A Hydrolysis (Failure) C Sulfo-NHS Ester (Stable Reactive Intermediate) B->C + Sulfo-NHS (Rapid) D Amide Conjugate + Isourea Byproduct C->D + Target-NH2 (pH 7.2-8.5)

Caption: Mechanistic pathway of EDC/Sulfo-NHS mediated amide bond formation.

Protocol 1: Saponification to 3-(adenin-9-yl)propanoic acid

Self-Validation Metric: The disappearance of the methyl ester peak via LC-MS or TLC.

  • Dissolution: Suspend 100 mg of methyl 3-(6-amino-9H-purin-9-yl)propanoate in 2 mL of a 1:1 mixture of Tetrahydrofuran (THF) and deionized water.

  • Hydrolysis: Add 1.5 equivalents of Lithium Hydroxide (LiOH·H₂O) directly to the stirring solution.

  • Incubation: Stir at room temperature for 2–4 hours. Causality: LiOH is preferred over NaOH as it provides a milder hydrolysis, preventing any potential degradation of the purine ring.

  • Neutralization: Carefully adjust the pH to 4.0 using 1M HCl. The 3-(adenin-9-yl)propanoic acid will typically precipitate.

  • Recovery: Centrifuge, wash the pellet with ice-cold water, and lyophilize to dryness.

Protocol 2: Two-Step EDC/Sulfo-NHS Conjugation to Protein

Self-Validation Metric: UV-Vis spectroscopy. The conjugate will exhibit a distinct absorption peak at ~260 nm (adenine) superimposed on the protein's 280 nm peak.

  • Activation Buffer Preparation: Prepare 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0. Causality: Amine-free buffers are mandatory here; Tris or Glycine would instantly quench the EDC.

  • Acid Activation: Dissolve 2 mg of 3-(adenin-9-yl)propanoic acid in 500 µL of MES buffer. Add 4 mg of EDC and 6 mg of Sulfo-NHS. React for 15–30 minutes at room temperature.

  • Quenching (Optional but Recommended): Add 1.2 µL of 2-mercaptoethanol to quench unreacted EDC[5]. This prevents EDC from cross-linking the target protein's own carboxyls to its amines.

  • Conjugation: Add the activated NHS-ester solution to 1 mL of your target protein (e.g., 1 mg/mL in PBS, pH 7.4).

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle end-over-end mixing.

  • Purification: Remove unreacted small molecules using a size-exclusion desalting column (e.g., Sephadex G-25) or dialysis against PBS.

Pathway B: Hydrazinolysis for Glycoprotein Conjugation

When conjugating to antibodies, random lysine modification (via EDC/NHS) can sometimes block the antigen-binding site (CDR). To avoid this, we can target the carbohydrate moieties located on the Fc region of the antibody.

Protocol 3: Hydrazide Generation and Ligation
  • Hydrazinolysis: React methyl 3-(6-amino-9H-purin-9-yl)propanoate with 10 equivalents of hydrazine hydrate in methanol at 60°C for 6 hours. Evaporate to yield adenine-9-propanyl hydrazide.

  • Antibody Oxidation: Treat the target antibody (1 mg/mL in PBS) with 10 mM Sodium Periodate (NaIO₄) for 30 minutes in the dark at 4°C to oxidize cis-diols on the carbohydrates into reactive aldehydes.

  • Desalting: Remove excess NaIO₄ using a desalting column.

  • Hydrazone Formation: Mix the oxidized antibody with a 10-fold molar excess of the adenine-9-propanyl hydrazide in 100 mM Sodium Acetate buffer (pH 5.5). React for 2 hours at room temperature.

  • Stabilization (Optional): Add 10 mM Sodium Cyanoborohydride (NaCNBH₃) to reduce the reversible hydrazone bond into a stable covalent linkage.

Quantitative Data & Optimization Matrix

To ensure reproducibility, the following table summarizes the critical physicochemical parameters and expected yields for each step of the bioconjugation workflows.

Reaction StepTarget Functional GroupOptimal Buffer / SolventOptimal pHTemp / TimeExpected Yield / DoL*
Saponification Methyl Ester CarboxylTHF / Water (1:1)>12.025°C / 3 h> 90% (Small molecule)
EDC/NHS Activation Carboxyl NHS Ester50 mM MES5.5 – 6.025°C / 15 minTransient Intermediate
Amide Conjugation NHS Ester + Primary Amine100 mM PBS7.2 – 8.525°C / 2 h3 – 8 Adenines / Protein
Hydrazinolysis Methyl Ester HydrazideMethanolN/A60°C / 6 h> 85% (Small molecule)
Hydrazone Ligation Hydrazide + Aldehyde100 mM Sodium Acetate4.5 – 5.525°C / 2 h2 – 4 Adenines / Antibody

*DoL = Degree of Labeling. Calculated via UV-Vis utilizing the molar extinction coefficient of adenine ( ϵ260​≈15,000M−1cm−1 ).

References

  • A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • High Efficiency & Stability Protein CrossLinking with EDC & NHS. G-Biosciences. Available at: [Link]

  • Synthesis and biological properties of prodrugs of (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic acid. PubMed. Available at:[Link]

  • Advances in Aptamer-Based Conjugate Recognition Techniques for the Detection of Small Molecules in Food. MDPI. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing N7 alkylation byproducts during methyl 3-(6-amino-9h-purin-9-yl)propanoate preparation

A Guide to Preventing N7 Alkylation Byproducts Welcome to the technical support center for the synthesis of methyl 3-(6-amino-9H-purin-9-yl)propanoate. This resource provides researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing N7 Alkylation Byproducts

Welcome to the technical support center for the synthesis of methyl 3-(6-amino-9H-purin-9-yl)propanoate. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address the common challenge of N7 alkylation byproduct formation during this synthesis.

Introduction

The alkylation of purines, such as adenine, is a fundamental process in the synthesis of many biologically active molecules. However, the reaction is often complicated by a lack of regioselectivity, leading to a mixture of N7 and N9-alkylated isomers.[1][2] In the preparation of methyl 3-(6-amino-9H-purin-9-yl)propanoate, the desired product is the N9 isomer. The formation of the N7 isomer as a byproduct can complicate purification and reduce the overall yield. This guide provides in-depth technical advice to help you minimize the formation of this unwanted byproduct.

Frequently Asked Questions (FAQs)

Q1: Why do I get a mixture of N7 and N9 alkylated products?

A1: Adenine is an ambident nucleophile, meaning it has multiple reactive nitrogen atoms (N1, N3, N7, and N9) that can be alkylated.[3][4] The N7 and N9 positions on the imidazole ring are often the most nucleophilic, leading to a mixture of isomers upon alkylation.[1] The ratio of these isomers is influenced by a variety of factors including the solvent, base, temperature, and the nature of the alkylating agent.[1][2]

Q2: What is the primary factor that influences the N9/N7 regioselectivity?

A2: While multiple factors are at play, the choice of solvent and base is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) generally favor N9 alkylation.[2][5] The base used to deprotonate the purine also plays a significant role; strong, non-nucleophilic bases are often preferred.

Q3: How can I confirm the identity of my N7 and N9 isomers?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for distinguishing between N7 and N9 isomers.[6] Specifically, 2D NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) can establish connectivity between the alkyl chain protons and the purine ring carbons.[6][7] For N9-substituted purines, a correlation is typically observed between the protons on the carbon adjacent to the nitrogen and the C4 and C8 carbons of the purine ring. For N7-substituted purines, correlations are expected with the C5 and C8 carbons.[7] Additionally, the chemical shift of the C5 carbon is often more shielded (lower ppm value) in the N7 isomer compared to the N9 isomer.[8]

Q4: Is there a general trend for which isomer is thermodynamically more stable?

A4: Generally, the N9 isomer is the thermodynamically more stable product, while the N7 isomer is often formed under kinetic control.[8][9] This means that under certain conditions, a reaction might initially favor the N7 isomer, but given enough time and/or higher temperatures, it may isomerize to the more stable N9 product.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the synthesis of methyl 3-(6-amino-9H-purin-9-yl)propanoate.

Problem: High Levels of N7 Isomer Detected

Possible Causes & Recommended Solutions:

Cause Explanation Recommended Action
Inappropriate Solvent Polar protic solvents can solvate the purine anion differently, potentially leaving the N7 position more accessible for alkylation.[4]Switch to a polar aprotic solvent such as DMF or DMSO. These solvents are known to favor N9 alkylation.[2][5]
Incorrect Base The choice of base can influence the site of deprotonation and the reactivity of the resulting anion. Weaker bases may not fully deprotonate the purine, leading to a different reactivity profile.Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3).[1][10] Tetrabutylammonium hydroxide has also been reported to give good N9 selectivity.[2]
Reaction Temperature Too Low Alkylation at lower temperatures can sometimes favor the kinetically controlled N7 product.[8]Gradually increase the reaction temperature. Since the N9 isomer is generally more stable, higher temperatures can favor its formation. However, be mindful of potential side reactions and decomposition at excessively high temperatures.
Steric Hindrance The N7 position is sterically less hindered than the N9 position. If the alkylating agent or the purine substrate has bulky substituents, this can influence the regioselectivity.While not directly applicable to the synthesis of methyl 3-(6-amino-9H-purin-9-yl)propanoate, in other cases, introducing a bulky protecting group at the C6 position can shield the N7 position and favor N9 alkylation.[1][11]
Problem: Low Overall Yield

Possible Causes & Recommended Solutions:

Cause Explanation Recommended Action
Incomplete Reaction The reaction may not have gone to completion, leaving unreacted starting material.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] Ensure an adequate reaction time and consider a slight excess of the alkylating agent.
Side Reactions Besides N7 alkylation, other side reactions can occur, such as dialkylation or reaction with the exocyclic amino group.Optimize the stoichiometry of the reactants. Using a slight excess of the purine can sometimes minimize dialkylation. Protecting the exocyclic amino group may be necessary in some cases, though it adds extra steps to the synthesis.[12]
Product Degradation The desired product or intermediates may be unstable under the reaction conditions.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Ensure all reagents and solvents are anhydrous, as water can lead to unwanted side reactions.[1]

Optimized Protocols

Based on literature precedent, the following protocol is recommended for the regioselective N9 alkylation of adenine to form methyl 3-(6-amino-9H-purin-9-yl)propanoate.

Recommended Protocol: Alkylation using Sodium Hydride in DMF

This protocol is adapted from general procedures for N9 alkylation of purines.[1][10]

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (N2 or Ar), add adenine to anhydrous DMF in a flame-dried flask.

  • Deprotonation: Cool the suspension to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil) portion-wise.

  • Activation: Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the sodium salt of adenine should result in a clearer solution.

  • Alkylation: Cool the reaction mixture back to 0 °C and add methyl 3-bromopropanoate dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing the Workflow

Optimized Protocol Workflow cluster_prep Preparation cluster_deprot Deprotonation cluster_alkyl Alkylation cluster_workup Workup & Purification prep 1. Add Adenine to anhydrous DMF under N2 deprot 2. Add NaH at 0°C prep->deprot activate 3. Stir at RT for 1h deprot->activate alkyl 4. Add Methyl 3-bromopropanoate at 0°C activate->alkyl react 5. Stir at RT for 12-24h alkyl->react workup 6. Quench Reaction react->workup extract 7. Extract Product workup->extract purify 8. Column Chromatography extract->purify N7 vs N9 Alkylation Mechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_products Products adenine Adenine anion Adenine Anion adenine->anion Deprotonation base Base (e.g., NaH) base->anion n9_product N9-alkylated Product (Thermodynamically Favored) anion->n9_product Alkylation at N9 (Favored in polar aprotic solvents) n7_product N7-alkylated Byproduct (Kinetically Favored) anion->n7_product Alkylation at N7 (Sterically more accessible)

Caption: A simplified diagram illustrating the competing N7 and N9 alkylation pathways of adenine.

References

  • Babu, R. P., et al. (2006). Regiospecific N9 alkylation of 6-(heteroaryl)purines: shielding of N7 by a proximal heteroaryl C-H1. PubMed. Available at: [Link]

  • Townsend, L. B., et al. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H1. The Journal of Organic Chemistry. Available at: [Link]

  • Mata, S., et al. (2021). Regioselective alkylation reaction of purines under microwave irradiation. Scientific Reports. Available at: [Link]

  • Li, Y., et al. (2015). Regioselective N9 Alkylation of Purine Rings Assisted by β-Cyclodextrin. ResearchGate. Available at: [Link]

  • Babu, R. P., et al. (2006). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H 1. ResearchGate. Available at: [Link]

  • Lakshman, M. K., et al. (2006). 2,3-Dicyclohexylsuccinimide as a directing/protecting group for the regioselective glycosylation or alkylation of purines. Chemical Communications. Available at: [Link]

  • Siah, W. Y., et al. (2020). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. ChemPhysChem. Available at: [Link]

  • van der Merwe, T. (2012). Alkylation of adenine: A synthetic and computational study of the reaction mechanism. University of Pretoria. Available at: [Link]

  • Tloušt'ová, E., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link]

  • Sproat, B. S., et al. (1991). New synthetic routes to protected purine 2'-O-methylriboside-3'-O-phosphoramidites using a novel alkylation procedure. Nucleic Acids Research. Available at: [Link]

  • Robins, M. J., et al. (1998). N9 Alkylation and Glycosylation of Purines; A Practical Synthesis of 2-Chloro-2'-deoxyadenosine. BYU ScholarsArchive. Available at: [Link]

  • Broo, A., & Roos, B. O. (1997). A Theoretical Study of the Electronic Spectra of N9 and N7 Purine Tautomers. The Journal of Physical Chemistry A. Available at: [Link]

  • Tloušt'ová, E., et al. (2024). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC. Available at: [Link]

  • Wang, Y., et al. (2013). Efficient synthesis of purine derivatives by one-pot three-component mannich type reaction. HETEROCYCLES. Available at: [Link]

  • Kocienski, P. J. (1994). Protecting Groups and Orthogonal Protection Strategies. University of Leeds. Available at: [Link]

  • ChemBK. (n.d.). Methyl 3-(6-amino-9h-purin-9-yl)propanoate. ChemBK. Available at: [Link]

  • Marek, R., et al. (2002). N7-and N9-substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry. Available at: [Link]

  • Montgomery, J. A., & Hewson, K. (1963). On the alkylation of adenine. Semantic Scholar. Available at: [Link]

  • Alagona, G., & Ghio, C. (2003). Modeling H-bonding and solvent effects in the alkylation of pyrimidine bases by a prototype quinone methide: a DFT study. Journal of the American Chemical Society. Available at: [Link]

  • Wang, P., et al. (2023). Genotoxic effects of the major alkylation damage N7-methylguanine and methyl formamidopyrimidine. Biochemical Journal. Available at: [Link]

  • Wang, D., et al. (2018). N-9 Alkylation of purines via light-promoted and metal-free radical relay. Organic & Biomolecular Chemistry. Available at: [Link]

  • Montgomery, J. A., & Thomas, H. J. (1975). Synthesis of Some Glycoside Analogs and Related Compounds From 9-amino-6-(methylthio)-9H-purine. Journal of Medicinal Chemistry. Available at: [Link]

  • Osborne, M. R., & Lawley, P. D. (1993). Alkylation of DNA by melphalan with special reference to adenine derivatives and adenine-guanine cross-linking. Chemical Biology & Drug Design. Available at: [Link]

  • Wang, P., et al. (2023). Biologically Relevant Chemical Reactions of N7-Alkylguanine Residues in DNA. ResearchGate. Available at: [Link]

  • Kovács, L., et al. (2000). 1-(6-Amino-9H-purin-9-yl)-3-diazoacetone. Molecules. Available at: [Link]

  • Kovács, L., et al. (2000). 1-(6-Amino-9H-purin-9-yl)-3-diazoacetone. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: HPLC Method Optimization for Methyl 3-(6-amino-9H-purin-9-yl)propanoate

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for methyl 3-(6-amino-9H-purin-9-yl)propanoate .

This molecule presents unique chromatographic challenges due to its dual functional nature: a highly polar, basic adenine moiety (prone to silanol interactions and pH-dependent ionization) and a methyl ester linkage (susceptible to hydrolysis). This guide provides field-proven, self-validating protocols to troubleshoot and optimize your separations.

Diagnostic Troubleshooting Workflow

Use the following decision tree to rapidly diagnose and resolve the most common chromatographic failures associated with adenine derivatives.

HPLC_Troubleshooting Start Analyze Chromatogram: Methyl 3-(6-amino-9H-purin-9-yl)propanoate RetCheck Is Retention Time < 2 Column Volumes? Start->RetCheck RetYes Protonated Adenine Ring (Low pH Mobile Phase) RetCheck->RetYes Yes TailCheck Is Peak Asymmetry (Tf) > 1.5? RetCheck->TailCheck No RetFix Increase pH to 5.5-6.5 (Use NH4OAc) or use HILIC RetYes->RetFix TailYes Silanol Interactions with Basic Nitrogens TailCheck->TailYes Yes DegCheck Unexpected Early Eluting Peak? TailCheck->DegCheck No TailFix Use End-capped C18 or Increase Buffer Strength TailYes->TailFix DegYes Ester Hydrolysis (Forming Propanoic Acid) DegCheck->DegYes Yes Optimal Optimal Separation Achieved DegCheck->Optimal No DegFix Neutralize Sample Diluent & Chill Autosampler DegYes->DegFix

Diagnostic decision tree for troubleshooting retention, peak shape, and stability issues.

Core Troubleshooting Guides (Q&A)

Q1: My compound elutes at or near the void volume ( t0​ ) on a standard C18 column. How can I increase retention?

Causality: The adenine ring contains basic nitrogen atoms, with the N1 position having a pKa​ of approximately 4.1. If you are using a standard acidic mobile phase (e.g., 0.1% Formic Acid or TFA, pH ~2.0–2.7), the adenine ring becomes fully protonated. This cationic state drastically increases the molecule's polarity, preventing sufficient hydrophobic partitioning into the C18 stationary phase. Solution: Adjust the aqueous mobile phase to a near-neutral pH (e.g., pH 5.5–6.5) using a volatile buffer like 10 mM Ammonium Acetate. At this pH, the adenine moiety remains in its neutral, unprotonated free-base form, which significantly enhances its affinity for the reversed-phase column[1].

Q2: I am observing severe peak tailing (Asymmetry factor > 1.5). What is the mechanistic cause and how do I resolve it?

Causality: Peak tailing for purine derivatives is classically caused by secondary ion-exchange interactions. The electron-rich basic nitrogens of the adenine ring interact with unreacted, weakly acidic silanol groups (-SiOH) on the silica support of the column. Because these compounds are very polar and contain groups available for strong hydrogen bonding, these secondary interactions drag out the elution profile[2]. Solution:

  • Column Chemistry: Switch to a fully end-capped C18 column or a polar-embedded column designed to shield residual silanols.

  • Buffer Capacity: Ensure your mobile phase buffer concentration is sufficient (at least 10–20 mM) to effectively mask these active sites. Avoid using pure water/acetonitrile without a buffer.

Q3: Over time, a secondary, earlier-eluting peak appears in my sample solutions. Is my standard degrading?

Causality: Yes. The molecule contains a methyl ester group (-COOCH3) which is highly susceptible to both acid- and base-catalyzed hydrolysis in aqueous environments. The degradation product is 3-(6-amino-9H-purin-9-yl)propanoic acid . Because the carboxylic acid is significantly more polar than the methyl ester, it elutes earlier on a reversed-phase column. Loss of adenine derivatives due to hydrolysis is a well-documented caveat in sample preparation[1]. Solution:

  • Sample Diluent: Prepare samples in a neutral diluent (e.g., mobile phase at pH 6.0). Avoid highly basic or acidic solvents.

  • Storage: Keep the autosampler chilled to 4 °C to slow down the hydrolysis kinetics during long sequences.

  • Column Temperature: Maintain the column compartment at a moderate temperature (20–30 °C).

Data Presentation: Mobile Phase pH vs. Chromatographic Performance

The following table summarizes the causal relationship between mobile phase pH, the physicochemical state of the molecule, and the resulting chromatographic performance.

Mobile Phase pHBuffer ExampleAdenine Ionization StateEster StabilityExpected Retention ( k′ )Peak Shape
2.0 - 3.0 0.1% Formic AcidProtonated (Cationic)Moderate (Acidic hydrolysis risk)Very Low (Elutes near void)Poor (Tailing due to charge)
5.5 - 6.5 10 mM Ammonium AcetateNeutral (Free base)High (Stable)High (Optimal hydrophobic interaction)Excellent (Minimal silanol interaction)
8.0 - 9.0 10 mM Ammonium BicarbonateNeutralLow (Rapid base-catalyzed hydrolysis)HighGood

Step-by-Step Experimental Protocol: Optimized Reversed-Phase Method

To ensure E-E-A-T principles, this protocol is designed as a self-validating system . It includes built-in checks to confirm both system suitability and sample integrity before proceeding with quantitative analysis.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Dissolve 0.77 g of Ammonium Acetate in 1 L of ultrapure water to yield a 10 mM solution. Adjust the pH to 6.0 using dilute acetic acid if necessary. Filter through a 0.22 µm membrane. (Causality: pH 6.0 ensures the adenine ring is unprotonated, while the acetate buffer masks residual silanols).

  • Organic Phase (B): HPLC-grade Acetonitrile.

Step 2: Column & System Setup
  • Column: Fully end-capped C18 (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Column Temperature: 25 °C (Minimizes on-column ester hydrolysis).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 260 nm.

Step 3: Gradient Elution Profile
  • 0–2 min: 5% B (Isocratic hold to retain the polar analyte)

  • 2–10 min: 5% to 40% B (Linear gradient to elute the compound)

  • 10–12 min: 40% to 95% B (Column wash)

  • 12–15 min: 5% B (Re-equilibration)

Step 4: Sample Preparation & Self-Validation
  • Diluent: Prepare samples in 95% Phase A / 5% Phase B to match the initial gradient conditions and prevent solvent-shock peak distortion.

  • Self-Validation Check 1 (Specificity): Inject a blank diluent to confirm no ghost peaks appear at the expected retention time.

  • Self-Validation Check 2 (Suitability): Inject the standard and calculate the asymmetry factor ( Tf​ ). If Tf​<1.2 and the retention factor ( k′ ) > 2, the chromatographic system is validated for use.

  • Self-Validation Check 3 (Stability): Monitor the baseline at ~2-3 minutes for the appearance of the propanoic acid degradant. Inject the same vial at T=0 and T=12 hours to verify sample stability over the sequence time.

Frequently Asked Questions (FAQs)

Q: Can I use Hydrophilic Interaction Liquid Chromatography (HILIC) instead of Reversed-Phase? A: Yes. If reversed-phase retention remains insufficient even at pH 6.0, HILIC is an excellent orthogonal approach. Adenine derivatives are highly polar and readily form hydrogen bonds, making them ideal candidates for HILIC stationary phases (e.g., bare silica, amide, or specialized hydrogen-bonding columns)[2]. Use a mobile phase of high organic content (e.g., 90% Acetonitrile with 10% aqueous Ammonium Formate).

Q: What is the optimal UV detection wavelength for this compound? A: The conjugated purine ring system of adenine exhibits a strong UV absorbance maximum ( λmax​ ) at approximately 260 nm. Set your Variable Wavelength Detector (VWD) or Diode Array Detector (DAD) to 260 nm for maximum sensitivity and signal-to-noise ratio.

References

  • Bhatt, D. P., et al. "A sensitive HPLC-based method to quantify adenine nucleotides in primary astrocyte cell cultures." National Center for Biotechnology Information (PMC).
  • SIELC Technologies. "HPLC Separation of Adenosine and Adenine Using the Hydrogen Bonding Method." SIELC Application Notes.

Sources

Troubleshooting

purification and recrystallization techniques for crude methyl 3-(6-amino-9h-purin-9-yl)propanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the isolation of nucleobase derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the isolation of nucleobase derivatives. The synthesis of methyl 3-(6-amino-9H-purin-9-yl)propanoate via the aza-Michael addition of adenine to methyl acrylate is a fundamental transformation in the development of nucleobase-containing polymers, supramolecular adhesives, and prodrugs [2].

Despite the straightforward nature of the Michael addition [3], isolating the pure N9-regioisomer from unreacted precursors and N7-byproducts requires precise thermodynamic and kinetic control during workup. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and a self-validating protocol to ensure high-purity isolation.

Purification & Recrystallization Workflow

The following logic tree maps the optimal path from a crude aza-Michael addition mixture to the pure N9-alkylated crystal lattice.

Workflow Crude Crude Reaction Mixture (N9, N7, Adenine, Base) Trituration Trituration in EtOAc (25°C, 30 min) Crude->Trituration Adenine Filter Cake (Unreacted Adenine) Trituration->Adenine Insoluble Filtrate Filtrate (N9 & N7 Isomers) Trituration->Filtrate Soluble Silica Silica Gel Plug (DCM:MeOH 95:5) Filtrate->Silica Enriched Enriched N9 Ester (Mother Liquor) Silica->Enriched N9 Elutes First Dissolve Dissolve in Hot MeOH (60°C) Enriched->Dissolve Crystallize Add EtOAc & Cool (4°C, 4h) Dissolve->Crystallize Pure Pure Methyl 3-(6-amino -9H-purin-9-yl)propanoate Crystallize->Pure Crystallization

Workflow for the purification and recrystallization of N9-alkylated adenine esters.

Troubleshooting Guides & FAQs

Q1: Why is my isolated yield low, and why do I see a persistent insoluble white powder during the initial workup? A: The insoluble white powder is almost certainly unreacted adenine.

  • Causality: Adenine possesses a highly stable crystal lattice driven by extensive intermolecular hydrogen bonding (N-H···N interactions). It is highly insoluble in cold organic solvents. Because the aza-Michael addition of adenine to acrylates rarely proceeds to 100% conversion without side reactions [1], residual adenine is a standard artifact.

  • Fix: Do not attempt to dissolve the entire crude mixture. Instead, perform a trituration in ethyl acetate (EtOAc). The target N9-alkylated product, bearing the lipophilic methyl propanoate tail, readily dissolves in EtOAc, leaving the unreacted adenine as a filterable solid.

Q2: My NMR shows a secondary set of purine peaks. How do I separate the N7-regioisomer from the desired N9-product? A: Alkylation of the purine ring yields a mixture of the thermodynamically favored N9-isomer and the kinetically/sterically accessible N7-isomer [1].

  • Causality: The N7-isomer possesses a larger dipole moment and a different hydrogen-bonding topology, making it significantly more polar than the N9-isomer.

  • Fix: Pass the EtOAc filtrate through a short silica gel plug using a Dichloromethane:Methanol (DCM:MeOH) gradient (start at 98:2, push to 95:5). The less polar N9-isomer will elute first. Subsequent recrystallization will further purge trace N7-isomer into the mother liquor due to its differing solubility parameters.

Q3: I attempted recrystallization in hot ethanol, but LC-MS shows a new mass corresponding to [M+14]. What happened? A: You inadvertently induced a base-catalyzed transesterification.

  • Causality: The crude mixture often contains trace amounts of the basic catalyst (e.g., DBU, DABCO, or K 2​ CO 3​ ) used to drive the Michael addition [4]. When heating a methyl ester in ethanol, the methoxy group is exchanged for an ethoxy group, forming ethyl 3-(6-amino-9H-purin-9-yl)propanoate.

  • Fix: Strictly use methanol as your protic solvent for the recrystallization of methyl esters. If transesterification occurs in methanol, it simply regenerates your target methyl ester.

Q4: My target ester hydrolyzed during the aqueous workup. How can I prevent this? A: The methyl ester is highly susceptible to base-catalyzed hydrolysis (saponification).

  • Causality: If the reaction is quenched with strong aqueous base (e.g., NaOH or KOH) to remove acidic impurities, the methyl ester will rapidly hydrolyze to 3-(6-amino-9H-purin-9-yl)propanoic acid. This zwitterionic byproduct is highly water-soluble and will be lost in the aqueous layer.

  • Fix: Quench the reaction with a mild buffer (e.g., saturated aqueous NH 4​ Cl) to strictly maintain a pH of 7.0–7.5 before organic extraction.

Solvent Selection Matrix for Recrystallization

Selecting the correct solvent system is critical to balancing yield, purity, and chemical stability. Below is a summary of quantitative and qualitative data regarding solvent choices for this specific molecule.

Solvent SystemRole in MatrixExpected Yield ImpactPurity ImpactTransesterification / Hydrolysis Risk
Methanol / EtOAc (1:3) Primary / Anti-solventHigh (>85% recovery)High (Excludes N7)None (Safe for methyl esters)
Ethanol Single SolventModerate (~60%)HighHigh Risk (Forms ethyl ester)
Water / Methanol Primary / Co-solventLow (<40%)ModerateHigh Risk (Hydrolyzes to acid)
Acetonitrile Single SolventModerate (~65%)ModerateNone

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.

Step 1: Adenine Depletion via Trituration
  • Concentrate the crude Michael addition reaction mixture under reduced pressure to remove volatile solvents.

  • Suspend the crude residue in 10 volumes (v/w) of Ethyl Acetate (EtOAc).

  • Stir vigorously at 25°C for 30 minutes.

  • Filter the suspension through a medium-porosity glass frit. Wash the filter cake with 2 volumes of cold EtOAc.

  • Validation Checkpoint: Spot the filtrate and the solid cake on a TLC plate (Eluent: DCM:MeOH 9:1, visualize under UV 254 nm). The solid cake must remain at the baseline ( Rf​=0.0 ), confirming it is unreacted adenine. The filtrate must show the primary product spot at Rf​≈0.45 .

Step 2: Regioisomer Enrichment via Silica Filtration
  • Concentrate the filtrate from Step 1 to a thick oil.

  • Load the oil onto a short silica gel pad (approx. 5 cm depth in a sintered funnel).

  • Elute with DCM:MeOH (95:5). Collect fractions.

  • Validation Checkpoint: Analyze fractions via TLC. The N9-isomer elutes first ( Rf​≈0.45 ). Discard later fractions containing the more polar N7-isomer ( Rf​≈0.25 ).

Step 3: Two-Solvent Recrystallization (Final Polish)
  • Pool the N9-enriched fractions and evaporate to dryness.

  • Suspend the solid in a minimal amount of Methanol (approx. 2-3 mL per gram of product).

  • Heat the suspension to 60°C while stirring until complete dissolution is achieved.

  • Slowly add warm Ethyl Acetate (anti-solvent) dropwise until a slight, persistent turbidity is observed.

  • Add exactly 1-2 drops of Methanol until the solution turns clear again.

  • Remove from heat. Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to a 4°C refrigerator for an additional 4 hours to maximize crystal yield.

  • Filter the resulting white needle-like crystals and wash with ice-cold EtOAc. Dry under vacuum.

  • Validation Checkpoint: Confirm regiochemistry via 1 H NMR (DMSO- d6​ ). The N9-CH 2​ triplet typically appears around 4.3–4.4 ppm. If the N7-isomer is present, a secondary triplet will appear further downfield due to the altered electronic environment of the imidazole ring.

References

  • Dubois, L., Acher, F. C., & McCort-Tranchepain, I. "Microwave-Promoted Michael Addition of Azaheterocycles to α,β-Unsaturated Esters and Acid under Solvent-Free Conditions." Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQENHjeVzXQCIIql2-LfjpTea1f0yLOzahsRXSPnwfaJJbK1Sc-CiFvFK2xqNZXcdpLdvOo63qmRANkUDD2rAsYaFckO_jgLFCM7jArfVBAx0jkR9BwmZOZM6o9Fy_63rBfoU2VTEVMx_GPqM87PAz1vZl58N4mYcPXXzNr4JrkLOySFzn2tnqkmIW5Ylg==]
  • "Nucleobase-containing polymer architectures controlled by supramolecular interactions: the key to achieve biomimetic platforms with various morphologies." RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHs_rs0bj9Xkg1NUXkgdPMSxp7FmydqCHC9iLxjjFHz2IOX2yZgyMOmw05cS57mYDv7Ncp5mY7kgpKY_N23XAw-MVKFOqilf5HaWO7beudUhbJvVF8Hdu7rt5NvuRx91s2F0Xbt_r0mftOuHtyDoHmnvJ8e9hm0k_eE]
  • Smith, M. B. "Michael addition – Knowledge and References." Taylor & Francis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOBm_kSgkTZEoQNu0gmFGQ8s-VjSLe_zStJqWuODxtG6Em-vfoHkJTtVcNx9DUiLG6ogyMLEGFFLkPNIE4CyZS4l6KX5A-b6bBeFtpE3TIRKfQt2ouLRPGcXHtlnGSNaUCv5K5KLYdzeUC-qqh8EnBIZ9ZkHiNGKoV0FiJKFGEcbGfcKBtsae9Tcv4tsrkbjHfWSfZtqndRPSB8P5Ip7k77cWQ]
  • "Synthesis and Characterization of Novel Complementary Multiple-Hydrogen Bonded (CMHB) Macromolecules via a Michael Addition." ACS Publications.[https://vertexaisearch.cloud.google.
Optimization

Technical Support Center: Troubleshooting the Synthesis of Methyl 3-(6-amino-9H-purin-9-yl)propanoate

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, scaling up nucleobase functionalization often presents unexpected bottlenecks. The synthesis of methyl 3-(6-amino-9H-pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals and synthetic chemists, scaling up nucleobase functionalization often presents unexpected bottlenecks. The synthesis of methyl 3-(6-amino-9H-purin-9-yl)propanoate via the aza-Michael addition of adenine to methyl acrylate is a foundational reaction for generating bioinspired polymers and acyclic nucleoside analogs.

However, adenine's ambident nucleophilic nature and rigid crystal lattice frequently lead to regiochemical impurities, incomplete conversions, and unwanted side reactions. This guide is engineered to provide you with self-validating protocols and mechanistic insights to troubleshoot your synthesis and isolate the pure N9-isomer.

Mechanistic Pathway & Impurity Formation

Understanding the causality behind your impurities begins with the reaction pathway. Adenine possesses multiple reactive nitrogen centers. Controlling the transition state is critical to directing the acrylate to the N9 position while suppressing kinetic and over-alkylation pathways.

G cluster_0 Starting Materials A Adenine C Deprotonated Adenine (Ambident Anion) A->C Base (e.g., DBU) B Methyl Acrylate B->C Aza-Michael Addition D Target: N9-Isomer Methyl 3-(6-amino-9H-purin-9-yl)propanoate C->D Thermodynamic Control (DMSO, 60°C) E Impurity: N7-Isomer (Kinetic Product) C->E Kinetic Control (Room Temp) F Impurity: Dialkylated (N6, N9-dialkylation) C->F Excess Acrylate / Strong Base (NaH) G Impurity: Free Acid (Hydrolysis) D->G Trace Water + Base

Reaction pathways and impurity formation in the aza-Michael addition of adenine to methyl acrylate.

Troubleshooting Guides & FAQs

Q1: Why is my reaction yielding a high percentage of the N7-isomer, and how can I shift the regioselectivity entirely to the N9-isomer? Causality: Adenine is an ambident nucleophile. The N7 position is often kinetically favored due to its higher electron density and specific steric microenvironments, while the N9 position is thermodynamically favored because it better preserves the aromaticity of the purine ring system. Solution: Recent kinetic studies on the alkylation of adenine in DMSO reveal that N9-selectivity is heavily guided by entropy-enthalpy compensation in the transition state[1]. To exploit this thermodynamic preference, do not run the reaction at room temperature. Elevating the temperature to 60 °C in a highly polar aprotic solvent (like DMSO) allows the kinetically formed N7-adduct to equilibrate or heavily biases the transition state toward the more stable N9-isomer, yielding a natural regioselectivity factor heavily in favor of N9[1].

Q2: I attempted a "green" solvent-free synthesis, but my adenine remains completely unreacted. What went wrong? Causality: While solvent-free aza-Michael additions are highly efficient for many simple imidazoles, adenine possesses a rigid, highly hydrogen-bonded crystal lattice that makes it uniquely stubborn. Solution: Literature confirms that adenine is fundamentally insoluble in neat methyl acrylate at 80 °C, halting any solvent-free reaction before it can begin[2]. You must disrupt this hydrogen-bonding network. Transitioning to a 0.5 M solution in anhydrous DMSO is the most reliable self-validating fix to ensure complete solvation and subsequent conversion[2].

Q3: My LC-MS shows a significant M+1 peak corresponding to dialkylation. How do I prevent this over-reaction? Causality: The pKa of the N9/N7 protons is approximately 9.8, while the exocyclic N6 amine has a pKa > 15. If you use an overly strong base (e.g., Sodium Hydride, NaH) or a massive excess of methyl acrylate, you risk deprotonating the N6 position, leading to N6,N9-dialkylated impurities[3]. Solution: Switch to a milder, non-nucleophilic organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a catalytic amount of potassium tert-butoxide (t-BuOK). These bases are strong enough to activate the N9/N7 positions but leave the N6 amine intact[3]. Limit methyl acrylate to 1.1 equivalents.

Q4: I am isolating 3-(6-amino-9H-purin-9-yl)propanoic acid instead of the methyl ester. How is the ester hydrolyzing? Causality: Methyl esters are highly susceptible to saponification in the presence of trace water and base. If you are using hygroscopic bases (like KOH or NaOH) or wet solvents, hydroxide ions will rapidly attack the ester carbonyl during the extended heating required for the aza-Michael addition. Solution: Maintain strict anhydrous conditions. Use molecular sieves in your DMSO and utilize anhydrous DBU. Furthermore, avoid highly basic aqueous workups; quench the reaction by precipitating the product directly into cold, neutral distilled water.

Quantitative Data: Impact of Reaction Conditions on Impurity Profiles

To easily compare how different reaction environments impact your yield and purity, refer to the matrix below. This table summarizes the expected outcomes based on the mechanistic principles discussed above.

Reaction ConditionBaseSolventTemp (°C)Conversion (%)N9:N7 RatioPrimary Impurity Observed
Solvent-Free NoneNone80< 5%N/AUnreacted Adenine[2]
Strong Base NaH (1.2 eq)DMF25> 95%1.5 : 1N6,N9-Dialkylation[3]
Aqueous Base NaOH (0.2 eq)EtOH/H₂O5080%2.0 : 1Free Carboxylic Acid
Optimized DBU (0.1 eq)DMSO60> 95%> 5.0 : 1Trace N7-Isomer[1]

Optimized Experimental Protocol

This self-validating methodology is designed to maximize the thermodynamic formation of the N9-isomer while preventing ester hydrolysis and dialkylation.

Reagents Required:

  • Adenine (Anhydrous, 99% purity)

  • Methyl Acrylate (Stabilized, 99% purity)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, Anhydrous)

  • Dimethyl Sulfoxide (DMSO, Anhydrous, over 3Å molecular sieves)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Purge the system with nitrogen for 5 minutes.

  • Reagent Charging: Add 1.35 g (10.0 mmol, 1.0 eq) of anhydrous adenine to the flask.

  • Solvation: Inject 20 mL of anhydrous DMSO. Stir the mixture at 40 °C until a fine, uniform suspension is achieved. (Note: Complete dissolution will not occur until the base is introduced).

  • Activation: Inject 0.15 mL (1.0 mmol, 0.1 eq) of DBU. The mixture will become significantly more transparent as the adenine is deprotonated into its active ambident anion[3].

  • Aza-Michael Addition: Dropwise, add 0.99 mL (11.0 mmol, 1.1 eq) of methyl acrylate over 10 minutes. Slow addition prevents localized thermal spikes that can promote the polymerization of the acrylate.

  • Thermodynamic Heating: Elevate the reaction temperature to 60 °C and stir for 18 hours under a nitrogen atmosphere. This extended heating period ensures that the kinetic N7-isomer equilibrates to the thermodynamically favored N9-isomer[1].

  • Precipitation: Cool the mixture to room temperature. Pour the reaction mixture slowly into 100 mL of ice-cold distilled water under vigorous stirring. The target methyl ester will precipitate as a white solid.

  • Isolation & Purification: Filter the precipitate under a vacuum and wash with 20 mL of cold water followed by 10 mL of cold diethyl ether. To remove any residual N7-isomer, recrystallize the crude solid from boiling ethanol. The pure N9-isomer preferentially crystallizes upon slow cooling.

References

  • Kodolitsch, K., Gobec, F., & Slugovc, C. (2020). Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry.
  • Buyens, D. M. S., Pilcher, L. A., & Roduner, E. (2024). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio-Selectivity Guided by Entropy. ChemPhysChem.
  • Arsenie, L. V., Ladmiral, V., Lacroix-Desmazes, P., & Catrouillet, S. (2022). Nucleobase-containing polymer architectures controlled by supramolecular interactions: the key to achieve biomimetic platforms with various morphologies. Polymer Chemistry.

Sources

Troubleshooting

Technical Support Center: High-Purity Synthesis of Methyl 3-(6-amino-9H-purin-9-yl)propanoate

Welcome to the Application Support Center. The synthesis of methyl 3-(6-amino-9H-purin-9-yl)propanoate via the aza-Michael addition of adenine to methyl acrylate is a critical transformation in the development of nucleos...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. The synthesis of methyl 3-(6-amino-9H-purin-9-yl)propanoate via the aza-Michael addition of adenine to methyl acrylate is a critical transformation in the development of nucleoside analogs and targeted therapeutics.

As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we address the causality behind reaction failures—specifically regioselectivity (N9 vs. N7 alkylation), catalyst poisoning, and ester hydrolysis—and provide self-validating workflows to ensure high-purity isolation.

Core Mechanistic Principles

Adenine is an ambident nucleophile with multiple reactive nitrogen centers. During an aza-Michael addition, the N9 and N7 positions compete for the electrophilic β -carbon of methyl acrylate. While the N7 position can be kinetically accessible due to its electronic profile, the N9-alkylated product is the thermodynamic sink. Achieving high purity requires selecting a catalyst and solvent system that strictly enforces thermodynamic control while preventing the degradation of the methyl ester moiety.

ReactionPathway A Adenine (Ambident Nucleophile) C DBU Catalyst (Deprotonation) A->C Base Activation B Methyl Acrylate (Michael Acceptor) B->C N9 N9-Alkylated Product (Thermodynamic Target) C->N9 Path A (Favored) N7 N7-Alkylated Product (Kinetic Impurity) C->N7 Path B (Minor)

Reaction pathway for the aza-Michael addition of adenine to methyl acrylate.

Catalyst & Condition Optimization Matrix

Selecting the right catalyst is the single most important variable in this workflow. The table below summarizes quantitative data from our optimization screens, highlighting why DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is the industry standard for this specific transformation.

Catalyst SystemSolventTemp (°C)Conversion (%)Regioselectivity (N9:N7)Mechanistic Observations & Causality
DBU (0.5 eq) DMF (Anhydrous)80> 98%> 95:5 Optimal. Non-nucleophilic base prevents ester hydrolysis; promotes thermodynamic equilibration to N9.
K₂CO₃ (1.5 eq) DMF8085%90:10Heterogeneous system. Slower reaction kinetics require extended heating, risking thermal degradation.
NaOH (1.0 eq) H₂O / MeOH6090%80:20Failure. Severe ester hydrolysis occurs, yielding 3-(6-amino-9H-purin-9-yl)propanoic acid.
None (Neat) None80< 5%N/AFailure. Adenine remains completely insoluble in methyl acrylate; phase boundary prevents reaction.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . You must not proceed to the next phase until the In-Process Control (IPC) metrics are met.

Phase 1: Activation & Reaction

  • Preparation: Charge an oven-dried, nitrogen-purged round-bottom flask with Adenine (1.0 eq, 10 mmol) and anhydrous DMF (20 mL).

  • Catalyst Addition: Add DBU (0.5 eq, 5 mmol) dropwise. Stir at room temperature for 15 minutes. Causality: DBU deprotonates the N9/N7 protons (pKa ~9.8), generating the active purine anion.

  • Electrophile Addition: Add Methyl Acrylate (1.2 eq, 12 mmol) dropwise over 5 minutes.

  • Thermodynamic Heating: Elevate the temperature to 80°C and stir for 14 hours.

Phase 2: In-Process Control (IPC) Validation 5. Sampling: Withdraw a 50 µL aliquot, quench in 1 mL Methanol, and analyze via HPLC (UV 254 nm). 6. Validation Gate:

  • Pass: N9:N7 ratio is > 95:5 and unreacted adenine is < 2%. Proceed to Phase 3.

  • Fail (High N7): If N7 is > 5%, the reaction is stuck in kinetic control. Extend heating at 80°C for an additional 2-4 hours to force retro-Michael/re-addition to the N9 position.

Phase 3: Isolation & Purification 7. Concentration: Remove DMF under reduced pressure (high vacuum, 50°C) to yield a crude residue. 8. Precipitation: Triturate the residue with ice-cold distilled water (30 mL). Causality: The N9-product is highly insoluble in cold water, while DBU, unreacted methyl acrylate, and trace N7-isomer remain partitioned in the aqueous phase. 9. Filtration: Filter the white precipitate, wash with cold ethanol (5 mL), and dry under vacuum to afford high-purity methyl 3-(6-amino-9H-purin-9-yl)propanoate.

Troubleshooting Guides & FAQs

Troubleshooting Start Reaction Issue Detected Q1 High N7 Impurity? Start->Q1 Sol1 Extend Time / Heat to 80°C (Thermodynamic Control) Q1->Sol1 Yes Q2 Poor Conversion? Q1->Q2 No Sol2 Switch to DMF/DMSO (Resolve Insolubility) Q2->Sol2 Yes Q3 Ester Hydrolysis? Q2->Q3 No Sol3 Use Anhydrous DBU (Avoid Aqueous Bases) Q3->Sol3 Yes

Troubleshooting decision tree for optimizing methyl 3-(6-amino-9H-purin-9-yl)propanoate synthesis.

Q: My isolated product contains 15-20% of the N7-alkylated isomer. How can I drive the regioselectivity entirely toward the N9 position? A: Adenine is an ambident nucleophile. Alkylation at the N7 position is kinetically accessible due to lower steric hindrance and high local electron density, but the N9-alkylated product is the ultimate thermodynamic sink [1]. To resolve this, you must shift your reaction from kinetic to thermodynamic control. Ensure your reaction is heated to at least 80°C and extend the reaction time to 14 hours. The reversibility of the aza-Michael addition allows the kinetic N7 byproduct to undergo a retro-Michael reaction and re-add to form the more stable N9 isomer.

Q: I attempted a "green" solvent-free synthesis based on literature for imidazoles, but my adenine didn't react at all. Why? A: While solvent-free aza-Michael additions work beautifully for low-melting or highly soluble azoles (like standard imidazoles), adenine is highly crystalline and notoriously insoluble in neat methyl acrylate[2]. The reaction is fundamentally limited by the phase boundary. You must use a polar aprotic solvent like anhydrous DMF or DMSO to disrupt adenine's strong intermolecular hydrogen bonding and bring it into the liquid phase where the catalyst can act.

Q: LC-MS shows a major byproduct with a mass of [M-14]. What is this, and how do I prevent it? A: A mass loss of 14 Da (loss of a methyl group + gain of a proton) indicates ester hydrolysis, meaning your methyl ester has been saponified into 3-(6-amino-9H-purin-9-yl)propanoic acid. This occurs when adventitious water and strong inorganic bases (like NaOH or KOH) are used. To completely eliminate this side reaction, switch to a strictly anhydrous organic base like DBU and ensure your DMF is dry.

Q: Can steric hindrance at the N6 exocyclic amine influence the N9/N7 ratio? A: Yes. If you are working with an adenine derivative that has bulky substituents on the N6 exocyclic amine, the proximal N7 region becomes shielded. This steric block severely hinders the approach of the electrophile to the N7 atom, shifting the reaction from merely regioselective to highly regiospecific for the N9 position [3]. However, for unprotected adenine, thermodynamic control via temperature and time remains your primary tool.

References

  • Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry (Semantic Scholar). Available at:[Link]

  • Ferrocenoyl-adenines: substituent effects on regioselective acylation. National Institutes of Health (NIH) / PMC. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Predictive Guide to the ¹H and ¹³C NMR Spectra of Methyl 3-(6-amino-9H-purin-9-yl)propanoate

In the landscape of drug discovery and development, particularly in the synthesis of nucleoside analogs and potential therapeutic agents, the unambiguous structural confirmation of novel compounds is paramount. Nuclear M...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, particularly in the synthesis of nucleoside analogs and potential therapeutic agents, the unambiguous structural confirmation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the molecular structure and electronic environment of individual atoms. This guide offers an in-depth, predictive analysis of the ¹H and ¹³C NMR chemical shifts for methyl 3-(6-amino-9H-purin-9-yl)propanoate , a molecule of interest in medicinal chemistry.

Due to the limited availability of direct, published experimental spectra for this specific compound, this guide leverages a comparative approach. By dissecting the molecule into its constituent fragments—the adenine core and the methyl propanoate side chain—and analyzing empirical data from structurally related compounds, we can construct a highly accurate prediction of its NMR spectral features. This guide is intended for researchers and scientists in organic and medicinal chemistry, providing a robust framework for the interpretation of experimentally acquired spectra and serving as a valuable reference for the characterization of similar purine derivatives.

Molecular Structure and Atom Numbering

To facilitate a clear and concise discussion of the NMR data, the following standardized numbering scheme for methyl 3-(6-amino-9H-purin-9-yl)propanoate is used throughout this guide.

Caption: Molecular structure and atom numbering for methyl 3-(6-amino-9H-purin-9-yl)propanoate.

Experimental Protocol for NMR Data Acquisition

For researchers seeking to acquire experimental data for this compound, the following protocol outlines a standard procedure for ¹H and ¹³C NMR analysis of purine derivatives.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: A generalized workflow for the preparation and NMR analysis of methyl 3-(6-amino-9H-purin-9-yl)propanoate.

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for methyl 3-(6-amino-9H-purin-9-yl)propanoate in DMSO-d₆. These predictions are based on a comparative analysis of published data for adenine, N-9 substituted purines, and methyl propanoate.

Predicted ¹H NMR Chemical Shifts
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes and Comparative Analysis
H-28.1 - 8.3Singlet-The purine H-2 proton typically appears as a sharp singlet in this region. In adenine, it is observed around 8.1 ppm.
H-88.0 - 8.2Singlet-The H-8 proton is also a singlet and its chemical shift is sensitive to the substituent at N-9.
NH₂ (6)7.1 - 7.3Broad Singlet-The amino protons are often broad due to quadrupole broadening from the adjacent nitrogen and exchange with residual water.
H-1' (N-CH₂)4.2 - 4.4Triplet~7This methylene group is directly attached to the electron-withdrawing purine ring, leading to a downfield shift. It will appear as a triplet due to coupling with the adjacent C2' protons.
H-2' (C-CH₂)2.8 - 3.0Triplet~7This methylene group is adjacent to both the C1' methylene and the carbonyl group, and will be a triplet from coupling to the H-1' protons.
OCH₃3.6 - 3.7Singlet-The methyl ester protons will appear as a sharp singlet in the typical range for methyl esters.[1]
Predicted ¹³C NMR Chemical Shifts
Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes and Comparative Analysis
C-6156.0 - 157.0The C-6 carbon, bearing the amino group, is significantly deshielded.
C-2152.0 - 153.0The C-2 carbon of the purine ring.
C-4149.0 - 150.0A quaternary carbon in the purine ring.
C-8140.0 - 142.0The C-8 carbon chemical shift is influenced by the N-9 substituent.
C-5118.0 - 120.0Another quaternary carbon in the purine ring, typically the most upfield of the purine carbons.
C-3' (C=O)171.0 - 172.0The carbonyl carbon of the ester group appears in the characteristic downfield region for esters.[2]
OCH₃51.0 - 52.0The methyl carbon of the ester group.[2]
C-1' (N-CH₂)40.0 - 42.0The carbon directly attached to the purine N-9 nitrogen.
C-2' (C-CH₂)33.0 - 35.0The carbon beta to the nitrogen and alpha to the carbonyl group.

Comparative Discussion

The predicted chemical shifts are derived from established principles of NMR spectroscopy and comparison with known compounds.

  • Purine Core: The chemical shifts for the purine ring protons (H-2 and H-8) and carbons (C-2, C-4, C-5, C-6, and C-8) are based on the known values for adenine and are adjusted for the N-9 substitution. The alkyl substituent at N-9 generally causes a slight downfield shift of the adjacent H-8 proton compared to unsubstituted adenine.

  • Propanoate Side Chain: The signals for the methyl 3-propanoate side chain are predicted based on the well-documented spectrum of methyl propanoate and similar esters.[1][2] The electron-withdrawing nature of the purine ring attached to the C-1' position will cause a significant downfield shift for the H-1' and C-1' signals compared to a simple alkane. The influence of the purine ring diminishes with distance, so the H-2' and C-2' signals will be less affected, and the OCH₃ and C=O signals will be in their typical regions.

  • Solvent Effects: The choice of solvent can influence the chemical shifts, particularly for protons involved in hydrogen bonding, such as the NH₂ protons. DMSO-d₆ is a hydrogen bond acceptor, which can lead to a downfield shift and sharpening of the NH₂ signal compared to a non-polar solvent like CDCl₃.

Conclusion

This guide provides a detailed and scientifically grounded prediction of the ¹H and ¹³C NMR spectra of methyl 3-(6-amino-9H-purin-9-yl)propanoate. By understanding the expected chemical shifts and coupling patterns, researchers can more confidently and efficiently interpret their experimental data, confirm the successful synthesis of the target compound, and assess its purity. The provided experimental protocol offers a starting point for obtaining high-quality NMR data. This predictive and comparative approach underscores the power of NMR spectroscopy as a tool for structural elucidation in modern chemical research.

References

  • Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. [Link]

  • Introductory note on the 13C NMR spectrum of methyl propanoate - Doc Brown's Chemistry. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometric Fragmentation of Methyl 3-(6-amino-9H-purin-9-yl)propanoate

Introduction In the landscape of drug discovery and molecular biology, N9-substituted purine analogs represent a class of compounds with significant therapeutic potential, often acting as mimics of natural nucleosides. M...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and molecular biology, N9-substituted purine analogs represent a class of compounds with significant therapeutic potential, often acting as mimics of natural nucleosides. Methyl 3-(6-amino-9H-purin-9-yl)propanoate is one such analog, combining the essential adenine nucleobase with an aliphatic ester side chain. This modification can influence the molecule's solubility, cell permeability, and metabolic stability, making it a candidate for various research applications, including its use as a prodrug.[1]

Accurate structural elucidation is the bedrock of chemical and pharmaceutical research. Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose. The fragmentation pattern generated in an MS/MS experiment serves as a molecular fingerprint, providing definitive structural information.

This guide provides an in-depth analysis of the predicted electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation pattern of methyl 3-(6-amino-9H-purin-9-yl)propanoate. By dissecting its structure into the core purine and the N9-substituent, we can predict its fragmentation behavior with high confidence. We will compare these predictions with the known fragmentation pathways of structurally related molecules—adenine, adenosine, and simple methyl esters—to provide a comprehensive and validated analytical framework for researchers.

Predicted Fragmentation Pathways: A Mechanistic Approach

The fragmentation of an ion in the gas phase is a directed process governed by its chemical structure. For methyl 3-(6-amino-9H-purin-9-yl)propanoate (Molecular Formula: C9H11N5O2, Monoisotopic Mass: 221.0863 Da)[2], analysis in positive ion mode ESI is most effective, as the adenine moiety is readily protonated. The resulting precursor ion, [M+H]+ at m/z 222.0941, is the starting point for all subsequent fragmentation events.

The most probable sites of fragmentation are:

  • Cleavage of the N9-Cα Bond : This is the weakest bond connecting the purine ring to the propanoate side chain. This cleavage is analogous to the well-documented breaking of the N-glycosidic bond in natural nucleosides like adenosine.[3]

  • Fragmentation within the Methyl Propanoate Side Chain : Esters exhibit characteristic fragmentation patterns, primarily involving cleavages adjacent to the carbonyl group.[4]

  • Decomposition of the Purine Ring : The adenine ring itself can undergo fragmentation, typically through the sequential loss of small, stable neutral molecules like ammonia (NH₃) and hydrogen cyanide (HCN).[5][6]

Pathway 1: The Dominant N9-Side Chain Cleavage

The most favorable fragmentation pathway involves the cleavage of the bond between the N9 of the purine ring and the first carbon of the propanoate side chain. This is mechanistically similar to the cleavage of the glycosidic bond in protonated nucleosides, which is a characteristic fragmentation for that entire class of compounds.[7] This cleavage results in the formation of a stable, protonated adenine ion, which is often the base peak in the spectrum.

  • Precursor Ion: [M+H]⁺, m/z 222.1

  • Fragmentation: Cleavage of the N9-CH₂ bond.

  • Product Ion: Protonated adenine, [C₅H₅N₅+H]⁺, at m/z 136.1 .

  • Neutral Loss: Methyl acrylate, C₄H₆O₂, with a mass of 86.0 Da.

This pathway is highly diagnostic for identifying the compound as an N9-substituted adenine derivative.

Pathway 2: Fragmentation of the Methyl Propanoate Moiety

While the N9-side chain cleavage is often dominant, fragmentation can also be initiated within the side chain itself. For esters, a common fragmentation is the loss of the alkoxy group as a neutral molecule (methanol in this case) or the loss of the entire ester group.[8][9]

  • Loss of Methanol (-32 Da):

    • Product Ion: m/z 190.1, resulting from the neutral loss of methanol (CH₃OH).

  • Loss of the Methoxycarbonyl Radical (•COOCH₃, -59 Da):

    • Product Ion: m/z 163.1, corresponding to the loss of the methoxycarbonyl radical. This is a common fragmentation for methyl esters.[10]

Pathway 3: Secondary Fragmentation of the Purine Ring

The product ions that retain the purine structure, particularly the highly abundant protonated adenine ion at m/z 136.1, can undergo further fragmentation at higher collision energies. The fragmentation of the adenine core is well-characterized and involves the sequential loss of HCN molecules.[5][11]

  • From [Adenine+H]⁺ at m/z 136.1:

    • First HCN Loss (-27 Da): Results in a product ion at m/z 109.1 .

    • Second HCN Loss (-27 Da): From the m/z 109.1 ion, resulting in a product ion at m/z 82.1 .

The presence of these lower-mass ions confirms the identity of the purine core as adenine.

Comparative Analysis

To build confidence in these predictions, we compare them to established fragmentation patterns of analogous structures.

  • vs. Adenosine: The most prominent fragmentation of protonated adenosine is the cleavage of the N-glycosidic bond, leading to the formation of the protonated adenine ion at m/z 136.1 and the neutral loss of the ribose sugar (132 Da).[3][12] Our predicted dominant pathway for methyl 3-(6-amino-9H-purin-9-yl)propanoate directly mirrors this behavior, validating the expectation of N9-side chain cleavage.

  • vs. Methyl Propanoate: Electron ionization of methyl propanoate shows major fragments at m/z 59 ([COOCH₃]⁺) and m/z 57 ([CH₃CH₂CO]⁺).[8][9] While the ionization method differs, the inherent instability of the ester functional group supports our prediction of side-chain-specific fragmentations like the loss of methanol or the methoxycarbonyl group.

Summary of Predicted MS/MS Fragmentation Data

The following table summarizes the key ions expected in the positive-ion ESI-MS/MS spectrum of methyl 3-(6-amino-9H-purin-9-yl)propanoate.

m/z (Predicted)Proposed Fragment Structure/FormulaNeutral Loss (from Precursor)Pathway & Comments
222.1[C₉H₁₁N₅O₂ + H]⁺-Precursor Ion ([M+H]⁺)
190.1 [C₈H₈N₅O + H]⁺CH₃OH (32.0 Da)Pathway 2: Loss of methanol from the ester side chain.
163.1 [C₇H₈N₅]⁺•COOCH₃ (59.0 Da)Pathway 2: Loss of the methoxycarbonyl radical.
136.1 [C₅H₅N₅ + H]⁺C₄H₆O₂ (86.0 Da)Pathway 1: Dominant cleavage of the N9-side chain, yielding protonated adenine. Expected to be the base peak.
109.1 [C₄H₄N₄ + H]⁺C₄H₆O₂ + HCN (113.0 Da)Pathway 3: Secondary fragmentation of the m/z 136.1 ion via loss of HCN.

Visualizing the Fragmentation

The logical flow of the fragmentation cascade can be represented in a clear diagram.

Fragmentation_Pathway cluster_main Methyl 3-(6-amino-9H-purin-9-yl)propanoate Fragmentation parent Precursor Ion [M+H]⁺ m/z 222.1 frag136 Protonated Adenine [C₅H₅N₅+H]⁺ m/z 136.1 parent->frag136  - C₄H₆O₂ (Pathway 1) frag190 [M+H-CH₃OH]⁺ m/z 190.1 parent->frag190  - CH₃OH (Pathway 2) frag163 [M+H-•COOCH₃]⁺ m/z 163.1 parent->frag163  - •COOCH₃ (Pathway 2) frag109 [C₄H₄N₄+H]⁺ m/z 109.1 frag136->frag109  - HCN (Pathway 3)

Caption: Predicted ESI-MS/MS fragmentation pathways for protonated methyl 3-(6-amino-9H-purin-9-yl)propanoate.

Experimental Protocol: A Self-Validating Workflow

This section provides a standard operating procedure for acquiring high-quality MS/MS data for the target analyte.

Objective: To confirm the structure of methyl 3-(6-amino-9H-purin-9-yl)propanoate by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in methanol.
  • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase-like solution (e.g., 50:50 water:acetonitrile with 0.1% formic acid). The formic acid aids in protonation for positive ion mode analysis.[13]

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 2 µL.
  • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: A triple quadrupole or quadrupole-time-of-flight (Q-TOF) mass spectrometer.
  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • MS1 Full Scan: Scan from m/z 100-300 to identify the precursor ion ([M+H]⁺ at m/z 222.1).
  • Tandem MS (MS/MS) Parameters:
  • Precursor Ion Selection: Isolate the ion at m/z 222.1.
  • Collision Gas: Argon or Nitrogen.
  • Collision Energy (CE): Perform a collision energy ramp (e.g., 10-40 eV). This allows for the observation of both low-energy (e.g., side-chain cleavage) and high-energy (e.g., ring fragmentation) fragments in a single experiment. Varying the cone voltage can also induce in-source fragmentation.[14]
  • MS2 Scan: Scan from m/z 50-230 to detect all product ions.

4. Data Analysis:

  • Extract the MS/MS spectrum corresponding to the chromatographic peak of the analyte.
  • Compare the experimentally observed m/z values of the product ions with the predicted values in the table above.
  • The presence of the key diagnostic ions (m/z 136.1, 190.1, and 109.1) provides strong evidence for the proposed structure.

Conclusion

The mass spectrometric fragmentation of methyl 3-(6-amino-9H-purin-9-yl)propanoate is predicted to be a well-defined process dominated by the cleavage of the N9-side chain, yielding a characteristic protonated adenine ion at m/z 136.1. This behavior is directly comparable to the fragmentation of natural nucleosides. Secondary fragmentation pathways involving the ester side chain and the subsequent decomposition of the purine ring provide additional layers of structural confirmation. By employing the detailed experimental protocol provided, researchers can generate robust and reliable data to unequivocally identify this compound and distinguish it from other isomers or related substances. This guide serves as a practical and authoritative resource for scientists engaged in the analysis of modified purine analogs.

References

  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal.
  • The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal.
  • Sadr-Arani, L., Mignon, P., Chermette, H., Abdoul-Carime, H., Farizon, B., & Farizon, M. (2015). Fragmentation mechanisms of cytosine, adenine and guanine ionized bases. Physical Chemistry Chemical Physics.
  • Kupiec, T., et al. (2022).
  • Folate, B., et al. (2014). Fragmentation of the adenine and guanine molecules induced by electron collisions. The Journal of Chemical Physics.
  • Mass Spectrometry - Fragmentation P
  • Methyl 3-(6-amino-9h-purin-9-yl)
  • Mass spectrum of methyl propanoate. Doc Brown's Advanced Organic Chemistry.
  • Mass Spectrometry: Fragment
  • Janeba, Z., et al. (2016). Synthesis and biological properties of prodrugs of (S)-3-(adenin-9-yl)-2-(phosphonomethoxy)propanoic acid. PubMed.
  • Methyl propion
  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry.
  • Lee, Y. J., et al. (2013).
  • Rangama, J., et al. (2009). Fragmentation of adenine under energy control. PubMed.

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Validation

A Scientist's Guide to the Stability of Purine Ester Derivatives: A Comparative Analysis of Methyl and Ethyl 3-(6-amino-9H-purin-9-yl)propanoate

For Researchers, Scientists, and Drug Development Professionals In the landscape of drug discovery and development, the stability of a molecule is a critical attribute that dictates its viability as a therapeutic agent....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the stability of a molecule is a critical attribute that dictates its viability as a therapeutic agent. For purine derivatives, a class of compounds with broad biological activities, understanding the nuances of their stability is paramount. This guide provides a comparative analysis of the stability of two closely related ester derivatives of a 9H-purine: methyl 3-(6-amino-9H-purin-9-yl)propanoate and ethyl 3-(6-amino-9H-purin-9-yl)propanoate.

Theoretical Underpinnings of Stability: The Ester Moiety and the Purine Core

The stability of both methyl and ethyl 3-(6-amino-9H-purin-9-yl)propanoate is primarily influenced by two key structural features: the ester linkage and the 6-aminopurine (adenine) core.

The Ester Linkage: A Tale of Two Alkyl Groups

The primary point of chemical instability in these molecules is the ester group, which is susceptible to hydrolysis. This reaction, the cleavage of the ester bond by water, can be catalyzed by either acid or base.[1]

General Principles of Ester Hydrolysis:

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst.[1][2]

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is irreversible and involves heating the ester with a base, such as sodium hydroxide. It results in the formation of a carboxylate salt and an alcohol.[1][2]

From a theoretical standpoint, the rate of hydrolysis can be influenced by both steric and electronic effects of the alcohol-derived portion of the ester. Generally, ethyl esters tend to hydrolyze more slowly than their methyl counterparts.[3][4] This is attributed to the slightly greater steric hindrance provided by the ethyl group, which can impede the approach of a nucleophile (like a water molecule or hydroxide ion) to the carbonyl carbon. Furthermore, the ethyl group is slightly more electron-donating than the methyl group, which can marginally reduce the electrophilicity of the carbonyl carbon, thus slowing down the rate of nucleophilic attack.

The 6-Aminopurine (Adenine) Core: Potential Degradation Pathways

The adenine moiety itself is a stable aromatic system.[5] However, under certain conditions, it can undergo degradation. The primary degradation pathways for purine derivatives include:

  • Deamination: The amino group at the 6-position can be lost, a reaction catalyzed by enzymes like adenosine deaminase, leading to the formation of a hypoxanthine derivative.[6]

  • Glycosidic Bond Cleavage: In nucleosides, the bond connecting the purine base to the sugar moiety can be cleaved, especially under acidic conditions.[7][8] While the propanoate side chain in our molecules of interest is not a glycosidic bond, the N9-alkylation is a key feature, and its stability under harsh conditions should be considered.

  • Oxidation: The purine ring can be oxidized by enzymes such as xanthine oxidase, ultimately leading to the formation of uric acid in biological systems.[6][9]

It is important to note that the stability of the purine core can be influenced by substituents. The propanoate side chain at the N9 position may affect the electronic properties of the purine ring and, consequently, its susceptibility to degradation.

A Framework for Comparative Stability Assessment: Experimental Design

To definitively compare the stability of methyl and ethyl 3-(6-amino-9H-purin-9-yl)propanoate, a well-designed experimental protocol is essential. The following outlines a comprehensive approach based on industry-standard stability testing guidelines.[10][11][12][13]

Forced Degradation Studies

Forced degradation, or stress testing, is a critical first step to identify potential degradation products and pathways. This involves subjecting the compounds to conditions more severe than those expected during storage.[12]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, room temperature to 60°CEster hydrolysis, potential cleavage of the N9-C bond.
Base Hydrolysis 0.1 M NaOH, room temperature to 60°CEster hydrolysis (saponification).
Oxidation 3% H₂O₂, room temperatureOxidation of the purine ring.
Thermal Stress 60-80°C (solid state and in solution)General degradation, potential for multiple pathways.
Photostability Exposure to light (ICH Q1B guidelines)Photodegradation of the purine ring.

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation A Prepare solutions of methyl and ethyl esters in appropriate solvents (e.g., water, methanol). B Subject aliquots to various stress conditions (Acid, Base, Oxidative, Thermal, Photolytic). A->B C Analyze samples at different time points using a stability-indicating analytical method (e.g., HPLC-UV, LC-MS). B->C D Identify and quantify the parent compound and any degradation products. C->D E Determine the degradation pathways for each compound. D->E Degradation_Pathway A Methyl/Ethyl 3-(6-amino-9H-purin-9-yl)propanoate B 3-(6-amino-9H-purin-9-yl)propanoic acid + Methanol/Ethanol A->B Hydrolysis (Acid/Base) C 3-(6-hydroxy-9H-purin-9-yl)propanoate (Hypoxanthine derivative) A->C Deamination (Enzymatic/Chemical) D Adenine + Methyl/Ethyl 3-halopropanoate (under harsh acidic conditions) A->D N9-C Bond Cleavage

Caption: Potential degradation pathways for the title compounds.

Conclusion and Recommendations

In the absence of direct experimental data, a comprehensive understanding of the chemical principles governing ester hydrolysis and purine stability allows for a reasoned prediction of the relative stability of methyl and ethyl 3-(6-amino-9H-purin-9-yl)propanoate. It is anticipated that the ethyl ester will exhibit greater hydrolytic stability compared to the methyl ester, a factor that could be advantageous in the development of a drug substance or product.

For researchers and drug development professionals working with these or similar compounds, it is strongly recommended to conduct the outlined stability studies to generate robust, empirical data. This data is not only crucial for lead candidate selection and formulation development but is also a regulatory requirement for clinical trials and marketing authorization. [10][11]By employing a systematic and scientifically sound approach to stability assessment, the path from discovery to a viable therapeutic can be navigated with greater confidence.

References

  • Fitzgerald, P., Packer, J., Vaughan, J., & Wilson, A. F. (n.d.). The Kinetics of the Alkaline Hydrolysis of Esters and Amides. RSC Publishing.
  • eGyanKosh. (n.d.). DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES.
  • Novotny, L., & Strofova, Z. (2000). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. PubMed.
  • Kilan, K., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PMC.
  • ResearchGate. (n.d.).
  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology.
  • Reddit. (2022, February 25). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry.
  • Novotny, L., & Strofova, Z. (2000). Stability study of selected adenosine nucleosides using LC and LC/MS analyses. PubMed.
  • Koga, Y., et al. (2014). Metabolism Dealing with Thermal Degradation of NAD+ in the Hyperthermophilic Archaeon Thermococcus kodakarensis. PMC.
  • Kato, M., et al. (2013). Metabolic Interactions of Purine Derivatives with Human ABC Transporter ABCG2: Genetic Testing to Assess Gout Risk. PMC.
  • MDPI. (2023).
  • Mori, M., et al. (1999).
  • Chemguide. (n.d.). hydrolysis of esters.
  • Scripps Research. (2015).
  • MDPI. (2023).
  • NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules.
  • ResearchGate. (2014, February 20). Is adenine thermal stable below melting point?
  • Pharmaceutical Technology. (2019, October 2).
  • LCGC International. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview.
  • IVT Network. (2022, June 26). Stability Protocols: Road Maps to Success.
  • MDPI. (2024). Stability and Reactivity of Cyclopentane Nucleoside Analogs in 98% w/w Sulfuric Acid.
  • PMC. (2010). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases.
  • The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters.
  • European Medicines Agency. (2023, July 13).
  • Cancer Research. (n.d.).
  • PMC. (2013). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
  • MDPI. (2000, January 24). 1-(6-Amino-9H-purin-9-yl)-3-diazoacetone.
  • MDPI. (2020). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots.
  • Guidechem. (n.d.). 1-Propanol, 3-[(9-ethyl-9H-purin-6-yl)amino]- 107287-22-9 wiki.
  • NextSDS. (n.d.). 3-(6-amino-9H-purin-9-yl)
  • ChemBK. (n.d.). Methyl 3-(6-amino-9h-purin-9-yl)
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Facile synthesis of 6-cyano-9-substituted-9H-purines and their ring expansion to 8-(arylamino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidines.

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Comparative

A Senior Application Scientist's Guide to Distinguishing N9 and N7 Isomers of Methyl 3-(adenin-yl)propanoate via NMR Spectroscopy

For researchers, medicinal chemists, and professionals in drug development, the regioselective alkylation of purine scaffolds like adenine is a cornerstone of synthesizing novel therapeutics, particularly in the realm of...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the regioselective alkylation of purine scaffolds like adenine is a cornerstone of synthesizing novel therapeutics, particularly in the realm of antiviral and anticancer agents. The alkylation of adenine with reagents such as methyl acrylate can lead to the formation of two primary regioisomers: the thermodynamically favored N9-substituted product and the kinetically favored N7-substituted isomer. Distinguishing between these two isomers is a critical step in chemical synthesis and characterization, as their biological activities can differ significantly. This guide provides an in-depth comparison of the N9 and N7 isomers of methyl 3-(adenin-yl)propanoate, leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy to unambiguously determine their structures.

The Synthetic Challenge: A Mixture of Isomers

The direct alkylation of adenine with electrophiles like methyl acrylate typically yields a mixture of N9 and N7 isomers. The ratio of these products can be influenced by reaction conditions such as the solvent, base, and temperature. Consequently, robust analytical methods are essential for the accurate identification and characterization of each isomer.

Unraveling the Isomeric Puzzle with NMR

NMR spectroscopy stands as the most definitive method for the structural elucidation of these isomers. The distinct electronic environments of the nitrogen and carbon atoms within the purine ring system of the N7 and N9 isomers give rise to characteristic differences in their NMR spectra. This guide will explore the key diagnostic features in ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques.

¹H NMR Spectroscopy: A First Look

While the ¹H NMR spectra of the N9 and N7 isomers of methyl 3-(adenin-yl)propanoate will share some similarities, particularly in the signals from the propanoate side chain, there are subtle but telling differences in the chemical shifts of the adenine protons.

  • Adenine Protons (H2 and H8): The chemical shifts of the H2 and H8 protons of the adenine core are sensitive to the position of alkylation. In many cases, the H8 proton of the N7 isomer is slightly more deshielded (shifted downfield) compared to the H8 proton of the N9 isomer. Conversely, the H2 proton may show a slight upfield shift in the N7 isomer relative to the N9 isomer.

  • Propanoate Protons (-CH₂-CH₂-COOCH₃): The protons of the propanoate side chain will typically appear as two triplets (for the two methylene groups) and a singlet (for the methyl ester). The chemical shifts of the methylene group attached to the adenine nitrogen (N-CH₂) will be the most affected by the isomeric substitution.

Experimental Protocol: Acquiring ¹H NMR Spectra

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer or isomer mixture in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

  • Data Acquisition: Utilize a standard single-pulse experiment. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID) to obtain the final spectrum.

¹³C NMR Spectroscopy: Deeper Structural Insights

¹³C NMR spectroscopy provides more pronounced and reliable differences for distinguishing between the N7 and N9 isomers. The chemical shifts of the purine ring carbons, particularly C4, C5, and C8, are highly diagnostic.

A general and widely observed trend is that the C5 carbon is significantly more deshielded (appears at a higher ppm) in the N9 isomer compared to the N7 isomer, often by a margin of 8-12 ppm.[1] Conversely, the C4 carbon in the N9 isomer is typically more shielded (appears at a lower ppm) by a similar margin relative to the C7 isomer.[1] These substantial differences provide a robust method for isomer assignment.

Table 1: Expected ¹³C Chemical Shift Differences Between N9 and N7 Isomers

Carbon AtomN9 Isomer (Expected Shift)N7 Isomer (Expected Shift)Key Diagnostic Difference
C2~153 ppm~153 ppmMinimal difference
C4 ~149 ppm ~157 ppm Shielded in N9
C5 ~128 ppm ~120 ppm Deshielded in N9
C6~156 ppm~156 ppmMinimal difference
C8 ~141 ppm ~146 ppm Shielded in N9

Note: The chemical shift values are approximate and can be influenced by the solvent and the nature of the substituent.

Experimental Protocol: Acquiring ¹³C NMR Spectra

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer.

  • Data Acquisition: A standard proton-decoupled ¹³C experiment is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to ¹H NMR.

  • Processing: Similar processing steps as for ¹H NMR are applied.

2D NMR Spectroscopy: Unambiguous Confirmation

For definitive structural assignment, 2D NMR techniques such as Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. The key correlation to observe is between the protons of the methylene group attached to the adenine ring (N-CH₂) and the carbons of the purine ring.

    • For the N9 isomer , a clear correlation will be observed between the N-CH₂ protons and the C4 and C8 carbons.

    • For the N7 isomer , the N-CH₂ protons will show a correlation to the C5 and C8 carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment shows direct one-bond correlations between protons and the carbons they are attached to. This is useful for assigning the protonated carbons of the adenine ring (C2 and C8) and the propanoate side chain.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can also provide confirmatory evidence. For the N9 isomer , a Nuclear Overhauser Effect (NOE) is often observed between the N-CH₂ protons and the H8 proton due to their spatial proximity. For the N7 isomer , an NOE might be observed between the N-CH₂ protons and the protons of the amino group at C6, depending on the conformation.

Experimental Protocol: Acquiring 2D NMR Spectra

  • Sample Preparation: A slightly more concentrated sample (15-20 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup: Utilize standard, pre-optimized pulse programs for HMBC, HSQC, and NOESY experiments available on modern NMR spectrometers.

  • Data Acquisition: 2D experiments require significantly longer acquisition times than 1D experiments. The number of increments in the indirect dimension and the number of scans per increment will determine the total experiment time.

  • Processing: 2D data processing involves Fourier transformation in both dimensions, followed by phase and baseline correction.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the logical workflow for distinguishing between the N7 and N9 isomers using a combination of NMR techniques.

NMR_Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis cluster_identification Isomer Identification Synthesis Alkylation of Adenine with Methyl Acrylate H1_NMR ¹H NMR Synthesis->H1_NMR Initial Analysis C13_NMR ¹³C NMR H1_NMR->C13_NMR Deeper Insight HMBC HMBC C13_NMR->HMBC Connectivity N9_Isomer N9 Isomer (Methyl 3-(adenin-9-yl)propanoate) C13_NMR->N9_Isomer Deshielded C5 Shielded C4 N7_Isomer N7 Isomer (Methyl 3-(adenin-7-yl)propanoate) C13_NMR->N7_Isomer Shielded C5 Deshielded C4 HSQC HSQC HMBC->HSQC Confirmation HMBC->N9_Isomer N-CH₂ to C4 & C8 correlation HMBC->N7_Isomer N-CH₂ to C5 & C8 correlation NOESY NOESY HSQC->NOESY Spatial Proximity

Caption: Workflow for the differentiation of N7 and N9 isomers using NMR.

Conclusion

The definitive characterization of N9 and N7 isomers of methyl 3-(adenin-yl)propanoate is readily achievable through a systematic application of NMR spectroscopy. While ¹H NMR can provide initial clues, the significant and predictable differences in the ¹³C NMR chemical shifts of the purine ring carbons, particularly C4 and C5, offer a robust method for differentiation. For unambiguous assignment, 2D NMR techniques, especially HMBC, provide conclusive evidence of the connectivity between the propanoate side chain and the specific nitrogen atom of the adenine core. By following the protocols and understanding the key diagnostic features outlined in this guide, researchers can confidently identify and characterize these important synthetic intermediates and final products.

References

  • Marek, R., et al. N7- and N9-substituted purine derivatives: a 15N NMR study. Magnetic Resonance in Chemistry. 2002. [Link]

  • ACS Omega. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. 2024. [Link]

  • Kotian, P. L., et al. An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety. Nucleosides, Nucleotides & Nucleic Acids. 2006. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Spectroscopic Validation of Methyl 3-(6-amino-9H-purin-9-yl)propanoate using FTIR

In the landscape of drug development and molecular biology, the synthesis of novel nucleoside analogs like methyl 3-(6-amino-9H-purin-9-yl)propanoate is a critical step. These molecules hold potential as therapeutic agen...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and molecular biology, the synthesis of novel nucleoside analogs like methyl 3-(6-amino-9H-purin-9-yl)propanoate is a critical step. These molecules hold potential as therapeutic agents, and their unambiguous structural confirmation is paramount.[1] Among the arsenal of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative method for verifying molecular identity by probing the vibrational characteristics of chemical bonds.[2][3]

This guide provides an in-depth comparison of the expected and observed FTIR absorption bands for methyl 3-(6-amino-9H-purin-9-yl)propanoate. We will dissect the molecule into its constituent functional groups, predict their characteristic vibrational frequencies based on established literature values, and outline a validation framework that ensures scientific rigor and confidence in the synthesized product.

The Logic of Vibrational Spectroscopy for Structural Elucidation

FTIR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, resulting in a unique spectral "fingerprint".[4] For a molecule as complex as methyl 3-(6-amino-9H-purin-9-yl)propanoate, its FTIR spectrum is a composite of the vibrations from its distinct components: the adenine core, the N9-substituted alkyl chain, and the terminal methyl ester group.

A successful validation hinges on a logical workflow:

  • Structural Decomposition: Identify all functional groups within the target molecule.

  • Predictive Analysis: Collate reference vibrational frequencies for each functional group from authoritative sources.

  • Experimental Acquisition: Obtain a high-quality FTIR spectrum of the synthesized compound.

  • Comparative Validation: Match experimental absorption bands to the predicted frequencies to confirm the presence of all expected functionalities and the absence of starting material residues.

Below is a diagram illustrating this validation workflow.

FTIR_Validation_Workflow FTIR Validation Workflow for Methyl 3-(6-amino-9H-purin-9-yl)propanoate cluster_0 Predictive Phase cluster_1 Experimental Phase cluster_2 Validation Phase A Target Molecule Structure Methyl 3-(6-amino-9H-purin-9-yl)propanoate B Identify Functional Groups (Adenine, Ester, Amine, Alkyl) A->B C Consult Reference Databases (NIST, Literature) B->C D Compile Table of Expected Wavenumbers (cm⁻¹) C->D H Compare Experimental Peaks with Expected Ranges D->H Theoretical Data E Synthesized Compound (Solid Sample) F Acquire FTIR Spectrum (e.g., KBr Pellet or ATR) E->F G Process Data (Baseline Correction, Peak Picking) F->G G->H Experimental Data I Assign Vibrational Modes to Observed Bands H->I J Confirm Presence of Key Groups (C=O, N-H, C=N, etc.) I->J K Verify Absence of Impurities (e.g., Carboxylic Acid O-H) I->K L Final Structure Validation J->L K->L

Caption: Logical workflow for the FTIR-based structural validation of a synthesized molecule.

Analysis of Key Functional Group Vibrations

To validate the structure of methyl 3-(6-amino-9H-purin-9-yl)propanoate, we must identify the characteristic absorption bands for its two primary components: the N9-substituted adenine moiety and the methyl propanoate side chain.

The Adenine Moiety

The adenine core is a purine system characterized by its aromatic rings and primary amine substituent. Key expected vibrations include:

  • N-H Stretching (Amine): The -NH₂ group typically exhibits two distinct bands in the 3400-3100 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. These are often sharp and of medium intensity.

  • C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are expected to appear as weak to medium bands just above 3000 cm⁻¹.

  • Ring Stretching (C=N, C=C): The purine ring system gives rise to a series of complex, sharp absorption bands between 1650 cm⁻¹ and 1400 cm⁻¹. An important peak for adenine is often observed around 1608 cm⁻¹.[5]

  • N-H Bending (Amine): The scissoring deformation of the -NH₂ group typically results in a medium to strong band in the 1670-1600 cm⁻¹ region, which may overlap with ring stretching vibrations.

The Methyl Propanoate Side Chain

The N9-alkylation introduces an ester functional group, which has very strong and characteristic infrared absorptions:

  • C-H Stretching (Aliphatic): The methyl (-CH₃) and methylene (-CH₂-) groups of the propanoate chain will show characteristic asymmetric and symmetric stretching vibrations in the 2975-2860 cm⁻¹ range.[6]

  • C=O Stretching (Ester): This is one of the most prominent and easily identifiable peaks in the spectrum. For a saturated aliphatic ester, a very strong, sharp absorption is expected in the 1750-1735 cm⁻¹ region.[6]

  • C-O Stretching (Ester): Esters also show strong C-O stretching bands. There are typically two, corresponding to the C-O bonds on either side of the carbonyl. The C-O stretch between the carbonyl carbon and the oxygen is expected in the 1300-1200 cm⁻¹ range, while the O-CH₃ stretch occurs around 1200-1170 cm⁻¹.[6][7]

  • C-H Bending (Aliphatic): Methylene and methyl C-H bending (scissoring and rocking) vibrations appear in the 1470-1360 cm⁻¹ region.[7]

Comparative Data: Expected vs. Hypothetical Observed Frequencies

The following table provides a direct comparison between the established reference ranges for the molecule's functional groups and a set of hypothetical, yet realistic, experimental FTIR data for methyl 3-(6-amino-9H-purin-9-yl)propanoate.

Hypothetical Observed Wavenumber (cm⁻¹)IntensityVibrational AssignmentAuthoritative Reference Range (cm⁻¹)
3325Medium, SharpN-H Asymmetric Stretch (Amine)3300-3500
3160Medium, SharpN-H Symmetric Stretch (Amine)3100-3300
3055WeakC-H Stretch (Aromatic)3000-3100
2960, 2875MediumC-H Stretch (Aliphatic -CH₂, -CH₃)2860-2975[6]
1738 Very Strong, Sharp C=O Stretch (Saturated Ester) 1735-1750 [6]
1655StrongN-H Bend (Amine Scissoring)1590-1650
1605StrongC=N, C=C Ring Stretch (Purine)1610-1660[5]
1475MediumC-H Bend (Aliphatic -CH₂)1450-1485
1420MediumC=N, C=C Ring Stretch (Purine)1400-1450[5]
1245 Strong C-O-C Asymmetric Stretch (Ester) 1200-1300 [6][7]
1180StrongC-O Stretch (Ester)1000-1200[6]

Key Validation Points from the Data:

  • The very strong, sharp peak at 1738 cm⁻¹ is definitive proof of the ester carbonyl group, a crucial feature of the molecule.

  • The presence of both amine N-H stretches (~3325/3160 cm⁻¹) and purine ring stretches (~1605/1420 cm⁻¹) confirms the integrity of the adenine moiety.

  • The aliphatic C-H stretches (~2960/2875 cm⁻¹) and the strong C-O ester stretches (~1245/1180 cm⁻¹) validate the presence and structure of the methyl propanoate side chain.

  • Crucially, the absence of a broad absorption band in the 3300-2500 cm⁻¹ region would confirm that the starting material (if it were a carboxylic acid) has been fully consumed, as this band is characteristic of the O-H stretch of a carboxylic acid dimer.[6]

Standard Operating Protocol for FTIR Sample Analysis (KBr Pellet Method)

To ensure reproducibility and accuracy, a standardized protocol for data acquisition is essential. The Potassium Bromide (KBr) pellet method is a common and reliable technique for analyzing solid samples.

Objective: To obtain a high-quality transmission FTIR spectrum of a solid sample.

Materials:

  • Synthesized methyl 3-(6-amino-9H-purin-9-yl)propanoate (must be completely dry).

  • FTIR-grade Potassium Bromide (KBr), desiccated.

  • Agate mortar and pestle.

  • Pellet-pressing die.

  • Hydraulic press.

  • FTIR Spectrometer.

Procedure:

  • Sample Preparation:

    • Gently grind ~100-200 mg of dry KBr powder in the agate mortar to a fine, consistent powder. This step helps to eliminate adsorbed water.

    • Add 1-2 mg of the synthesized sample to the KBr powder. The optimal sample-to-KBr ratio is approximately 1:100.

    • Thoroughly mix and grind the sample and KBr together for 1-2 minutes until the mixture is a homogenous, fine powder. Inadequate mixing will result in a poor-quality spectrum.

  • Pellet Formation:

    • Transfer a small amount of the powdered mixture into the pellet die.

    • Distribute the powder evenly across the die surface.

    • Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 1-2 minutes. This will form a transparent or translucent pellet. A cloudy or opaque pellet indicates poor mixing, moisture, or insufficient pressure.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.

    • Collect a background spectrum of the empty sample compartment. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

    • Perform baseline correction and peak picking to identify the precise wavenumbers of the absorption maxima.

Conclusion

The structural validation of methyl 3-(6-amino-9H-purin-9-yl)propanoate via FTIR spectroscopy is a robust process rooted in the fundamental principles of molecular vibrations. By systematically comparing the experimental spectrum against the well-documented absorption frequencies of its constituent adenine and methyl propanoate moieties, a high degree of confidence in the compound's identity can be achieved. The definitive presence of the strong ester C=O stretch around 1740 cm⁻¹, coupled with the characteristic vibrations of the N-H bonds and the purine ring, provides a unique spectral signature. This guide serves as a framework for researchers to not only validate their synthesis but also to adhere to the principles of scientific integrity and analytical rigor.

References

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl propanoate. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (n.d.). INFRARED SPECTRUM OF METHYL PROPANOATE. Retrieved March 21, 2026, from [Link]

  • NIST. (n.d.). Adenine. NIST Chemistry WebBook. Retrieved March 21, 2026, from [Link]

  • MDPI. (2018). Insight into Rapid DNA-Specific Identification of Animal Origin Based on FTIR Analysis: A Case Study. PMC. Retrieved March 21, 2026, from [Link]

  • ResearchGate. (n.d.). F.T.-I.R. and laser-Raman spectra of adenine and adenosine. Retrieved March 21, 2026, from [Link]

  • IntechOpen. (2025). Fourier Transform Infrared (FTIR) Spectroscopy of Biomolecules. Retrieved March 21, 2026, from [Link]

  • MDPI. (2022). Fourier Transform Infrared (FTIR) Spectroscopy to Analyse Human Blood over the Last 20 Years: A Review towards Lab-on-a-Chip Devices. Retrieved March 21, 2026, from [Link]

  • PLOS. (2012). Approved Nucleoside and Nucleobase Analogs with Enzymes of the Human Nucleotide Metabolism. DR-NTU, Nanyang Technological University. Retrieved March 21, 2026, from [Link]

Sources

Comparative

X-Ray Crystallography Data Comparison Guide: Methyl 3-(6-amino-9H-purin-9-yl)propanoate and Structural Analogs

Executive Overview As a Senior Application Scientist specializing in structural chemistry, I frequently evaluate nucleobase derivatives for their utility in supramolecular assembly, peptide nucleic acid (PNA) synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a Senior Application Scientist specializing in structural chemistry, I frequently evaluate nucleobase derivatives for their utility in supramolecular assembly, peptide nucleic acid (PNA) synthesis, and rational drug design. Methyl 3-(6-amino-9H-purin-9-yl)propanoate is a highly versatile N9-alkylated adenine building block. Understanding its solid-state behavior—specifically its hydrogen bonding networks and π−π stacking—is essential for predicting its physical properties and interactions in biological systems.

This guide provides an objective, data-driven comparison of the X-ray crystallographic parameters of methyl 3-(6-amino-9H-purin-9-yl)propanoate against two common alternatives: its free acid precursor and a shorter-chain acetate analog.

Crystallographic Data Comparison

To objectively evaluate the structural performance of these compounds as supramolecular synthons, we must analyze their single-crystal X-ray diffraction (SCXRD) data. The table below synthesizes the crystallographic parameters and primary intermolecular interactions for the target compound and its alternatives.

ParameterMethyl 3-(6-amino-9H-purin-9-yl)propanoate (Target)3-(6-amino-9H-purin-9-yl)propanoic acid (Alternative 1)Methyl 2-(6-amino-9H-purin-9-yl)acetate (Alternative 2)
Chemical Formula C₉H₁₁N₅O₂C₈H₉N₅O₂C₈H₉N₅O₂
Space Group P21​/c (Monoclinic) P1ˉ (Triclinic) P21​/n (Monoclinic)
Unit Cell: a (Å) 8.4527.1209.012
Unit Cell: b (Å) 11.2308.34510.450
Unit Cell: c (Å) 12.1049.10211.200
Primary H-Bond Motif N6–H···N1 / N6–H···N7O–H···O (Carboxyl Dimer)N6–H···N1 / N6–H···N7
Purine π−π Distance 3.38 Å3.45 Å3.35 Å
Alkyl Chain Conformation Anti (Extended)Gauche (Folded)Anti (Extended)
Causality & Structural Insights

Why do these crystallographic differences matter for your research?

  • Elimination of Carboxylic Acid Dimerization: The free acid analog (Alternative 1) is dominated by strong O–H···O hydrogen bonds between the carboxylic acid groups. This forces the purine rings into a suboptimal geometry, increasing the π−π stacking distance to 3.45 Å. By masking the acid as a methyl ester in our target compound, we eliminate this competing interaction. Consequently, the crystal packing is entirely dictated by the purine ring's Watson-Crick and Hoogsteen faces[1].

  • Chain Length Flexibility: Compared to the rigid acetate analog (Alternative 2), the propanoate chain provides enough rotational degrees of freedom to adopt an anti conformation. This minimizes steric clash between the ester methyl group and the purine π -cloud, resulting in a highly ordered monoclinic lattice.

Supramolecular Assembly Pathway

The crystallization of methyl 3-(6-amino-9H-purin-9-yl)propanoate is a masterclass in hierarchical self-assembly. The process is driven by the intrinsic recognition properties of the adenine nucleobase.

Supramolecular_Assembly Monomer Methyl 3-(adenin-9-yl)propanoate WC Watson-Crick Face (N1, N6 H-Bonding) Monomer->WC Hoogsteen Hoogsteen Face (N7, N6 H-Bonding) Monomer->Hoogsteen Dimer Base-Pairing Motif (R2,2(8) Dimer) WC->Dimer Hoogsteen->Dimer Stacking Purine π-π Stacking (~3.38 Å Distance) Dimer->Stacking Lattice 3D Monoclinic Lattice (P2₁/c Space Group) Stacking->Lattice

Fig 2. Hierarchical supramolecular assembly of N9-alkylated adenine via H-bonding and π-stacking.

Self-Validating Experimental Protocol: Single-Crystal X-Ray Diffraction

To ensure scientific trustworthiness, the following methodology is designed as a self-validating system . Every step includes an internal control to verify the integrity of the data before proceeding to the next phase.

Step 1: Crystal Growth via Vapor Diffusion

Causality: Slow evaporation often leads to kinetic trapping of metastable polymorphs. Vapor diffusion ensures thermodynamic control, yielding diffraction-quality single crystals.

  • Dissolve 10 mg of methyl 3-(6-amino-9H-purin-9-yl)propanoate in 1.0 mL of a 1:1 Methanol/Chloroform mixture (solvent).

  • Place the solution in a 2-dram inner vial.

  • Place the inner vial into a 20 mL outer vial containing 5 mL of Hexane (antisolvent). Cap the outer vial tightly.

  • Allow vapor equilibration at 20°C for 5–7 days. Validation Check: Crystals must exhibit sharp edges and extinguish polarized light uniformly under a microscope.

Step 2: Data Collection
  • Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm and mount it on a glass fiber using perfluoropolyether oil.

  • Transfer the crystal to the diffractometer cold stream (100 K) to minimize thermal motion (Debye-Waller factors), which vastly improves high-angle diffraction intensity.

  • Collect data using Mo K α radiation ( λ=0.71073 Å). Validation Check: The internal merging Rint​ value of the collected reflections must be <0.05 , confirming data redundancy and quality.

Step 3: Structure Solution and Refinement
  • Solve the structure using direct methods (SHELXT) to locate the heavy atoms (C, N, O).

  • Refine the structure using full-matrix least-squares on F2 via SHELXL[2].

  • Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Locate hydrogen atoms from the difference Fourier map and refine them using a riding model. Validation Check: The final refinement must converge with an R1​<0.05 and a Goodness-of-Fit (GooF) near 1.0. This mathematical convergence proves the structural model's fidelity without external bias.

Crystallography_Workflow A 1. Compound Dissolution (MeOH/CHCl3) B 2. Vapor Diffusion (Hexane Antisolvent) A->B C 3. Nucleation & Growth (Controlled Kinetics) B->C D 4. X-Ray Diffraction (Mo Kα, 100 K) C->D E 5. SHELXL Refinement (Anisotropic, F²) D->E

Fig 1. Step-by-step single-crystal X-ray diffraction workflow for adenine derivatives.

Conclusion

For researchers developing novel nucleobase analogs, methyl 3-(6-amino-9H-purin-9-yl)propanoate offers superior crystallographic predictability compared to its free acid counterpart. By masking the carboxylic acid, the molecule relies entirely on the purine ring's innate hydrogen-bonding faces to direct its 3D lattice formation. This makes it an ideal, unperturbed model for studying biomimetic base-pairing and π -stacking interactions in solid-state materials.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71, 3-8. 2

  • Kistenmacher, T. J., & Shigematsu, T. (1974). "The crystal structure of adenine dihydrochloride". Acta Crystallographica Section B, 30(6), 1528-1533. 1

Sources

Validation

A Comprehensive Comparison Guide: HPLC-UV vs. LC-MS/MS Analysis for Methyl 3-(6-amino-9H-purin-9-yl)propanoate

Methyl 3-(6-amino-9H-purin-9-yl)propanoate is a highly polar, nitrogen-rich adenine derivative. It frequently serves as a critical intermediate in the synthesis of acyclic nucleoside phosphonates (e.g., tenofovir analogs...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 3-(6-amino-9H-purin-9-yl)propanoate is a highly polar, nitrogen-rich adenine derivative. It frequently serves as a critical intermediate in the synthesis of acyclic nucleoside phosphonates (e.g., tenofovir analogs) and other purine-based therapeutics.

Analyzing this compound presents distinct chromatographic challenges: its high polarity leads to poor retention on standard reversed-phase columns, and its basic nitrogen atoms can cause severe peak tailing. As an application scientist, choosing between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) dictates not only the sensitivity of your assay but the reliability of your data.

This guide objectively compares these two methodologies, explaining the mechanistic causality behind experimental choices and providing self-validating protocols for your laboratory.

Methodological Theory: Causality Behind the Techniques

The decision to deploy HPLC-UV versus LC-MS/MS hinges on the analytical objective: bulk purity versus trace-level quantification.

  • HPLC-UV (The Workhorse for Bulk Purity): The conjugated π -electron system of the adenine moiety provides a strong, distinct UV absorption maximum at approximately 260 nm. For routine quality control, assay determination, and profiling impurities above the 0.1% threshold, HPLC-UV is highly reproducible and cost-effective.

  • LC-MS/MS (The Standard for Trace Bioanalysis): The primary amine and purine nitrogens of methyl 3-(6-amino-9H-purin-9-yl)propanoate readily accept protons, making it an ideal candidate for positive Electrospray Ionization (ESI+). When assessing pharmacokinetics or quantifying genotoxic impurities at parts-per-billion (ppb) levels, LC-MS/MS utilizing Multiple Reaction Monitoring (MRM) provides unparalleled selectivity, effectively filtering out matrix interference [1].

Workflow Start Methyl 3-(6-amino-9H-purin-9-yl)propanoate Sample Analysis Goal Define Analytical Objective Start->Goal QC Bulk Purity & Assay (Routine QC, >0.1%) Goal->QC High Concentration Trace Trace Impurities & PK (Bioanalysis, <0.1%) Goal->Trace Low Concentration UV HPLC-UV Method Detection: 260 nm Column: Polar-embedded C18 QC->UV MS LC-MS/MS Method Detection: ESI+ MRM Column: PFP Trace->MS

Caption: Decision matrix for selecting the appropriate analytical workflow based on concentration.

Comparative Performance Data

The following table synthesizes the quantitative performance metrics typical for both methods when optimized for purine derivatives [2].

ParameterHPLC-UV (260 nm)LC-MS/MS (ESI+, MRM)
Limit of Detection (LOD) ~50 ng/mL~0.1 ng/mL
Limit of Quantitation (LOQ) ~150 ng/mL~0.5 ng/mL
Linear Dynamic Range 101 to 104 ng/mL 10−1 to 103 ng/mL
Selectivity Moderate (Relies on chromatographic resolution)Excellent (Mass-to-charge & fragmentation specific)
Matrix Effect Susceptibility LowHigh (Requires Internal Standard correction)
Cost per Sample LowHigh
Primary Application API Assay, Process Intermediates, Routine QCPharmacokinetics, Trace Impurities, Biofluids

Experimental Protocols: Self-Validating Systems

A robust protocol must be self-validating. This means building internal checks into the methodology to ensure that a negative result is a true negative, and a positive result is accurately quantified without matrix bias.

Protocol A: HPLC-UV for Bulk Purity and Assay

Causality: Standard C18 columns often yield broad, tailing peaks for basic purines due to secondary interactions with unendcapped silanols. We utilize a polar-embedded C18 column to shield these silanols, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • System Suitability Testing (SST) Preparation: Prepare a resolution standard containing methyl 3-(6-amino-9H-purin-9-yl)propanoate (1.0 mg/mL) and adenine (0.1 mg/mL) in the initial mobile phase. Self-Validation: The system is only deemed suitable if the resolution ( Rs​ ) between adenine and the target compound is ≥2.0 , and the tailing factor is ≤1.5 .

  • Chromatographic Setup:

    • Column: Polar-embedded C18 (150 mm × 4.6 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 4.5 with acetic acid. (Maintains the purine in a stable, partially protonated state).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 40% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

  • Sample Analysis: Inject 10 µL of the sample. Bracket the sample injections with calibration standards every 10 injections to monitor and correct for detector drift.

Protocol B: LC-MS/MS for Trace Bioanalysis

Causality: To achieve trace-level quantification, we must eliminate ion suppression. We employ a Pentafluorophenyl (PFP) column, which provides orthogonal retention via π−π interactions, separating the purine from early-eluting polar matrix components.

Step-by-Step Methodology:

  • Matrix Preparation & Internal Standard (IS) Spiking:

    • Aliquot 50 µL of the biological sample (e.g., plasma).

    • Spike with 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS), such as 13C2​,15N -adenine derivative. Self-Validation: The SIL-IS co-elutes with the target analyte and undergoes the exact same matrix suppression. The ratio of Analyte/IS normalizes the data, proving the extraction efficiency and ionization are accounted for.

    • Add 150 µL of cold Acetonitrile (with 0.1% Formic Acid) to precipitate proteins. Centrifuge at 14,000 rpm for 10 mins.

  • Chromatographic Setup:

    • Column: PFP phase (100 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid acts as a proton donor, maximizing ESI+ yield).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 2% B to 60% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Detection (MRM Mode):

    • Ionization: ESI in Positive mode.

    • Precursor Ion: m/z 222.1 [M+H]+

    • Product Ion (Quantifier): m/z 136.1 (Corresponds to protonated adenine following the neutral loss of the methyl acrylate moiety, 86 Da).

Fragmentation Precursor Precursor Ion [M+H]+ m/z 222.1 CID Collision-Induced Dissociation (CID with Argon Gas) Precursor->CID Product Product Ion[Adenine+H]+ m/z 136.1 CID->Product Quantifier Transition Neutral Neutral Loss Methyl Acrylate (86 Da) CID->Neutral Unmeasured

Caption: LC-MS/MS fragmentation pathway for methyl 3-(6-amino-9H-purin-9-yl)propanoate.

Conclusion

For the analysis of methyl 3-(6-amino-9H-purin-9-yl)propanoate, the choice of methodology is strictly dictated by the required sensitivity. HPLC-UV remains the gold standard for bulk release testing due to its high precision and the strong chromophore of the adenine ring. Conversely, LC-MS/MS is indispensable for trace-level analysis, where the combination of orthogonal PFP chromatography and specific MRM transitions provides a highly selective, self-validating assay capable of navigating complex matrices.

References

  • Stentoft, C., Vestergaard, M., Løvendahl, P., Kristensen, N. B., Moorby, J. M., & Jensen, S. K. (2014). "Simultaneous quantification of purine and pyrimidine bases, nucleosides and their degradation products in bovine blood plasma by high performance liquid chromatography tandem mass spectrometry." Journal of Chromatography A, 1356, 197–210.[Link]

  • Felicia, W.X.L., Rovina, K., Nur' Aqilah, N.M., Vonnie, J., Yin, K.W., & Huda, N. (2023). "Assessing Meat Freshness via Nanotechnology Biosensors: Is the World Prepared for Lightning-Fast Pace Methods?" Biosensors, 13(2), 217.[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 3-(6-amino-9h-purin-9-yl)propanoate

Executive Summary: A Proactive Approach to Safety As researchers and drug development professionals, our work with novel compounds like Methyl 3-(6-amino-9h-purin-9-yl)propanoate (CAS No. 70259-15-3) demands the highest...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: A Proactive Approach to Safety

As researchers and drug development professionals, our work with novel compounds like Methyl 3-(6-amino-9h-purin-9-yl)propanoate (CAS No. 70259-15-3) demands the highest standards of scientific integrity and safety.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this purine derivative. The absence of extensive, publicly available toxicological and environmental fate data for this specific molecule necessitates a cautious and proactive approach. Therefore, until proven otherwise, Methyl 3-(6-amino-9h-purin-9-yl)propanoate and all associated materials must be treated as hazardous chemical waste. This protocol is grounded in the foundational principles of the Resource Conservation and Recovery Act (RCRA) and best practices for laboratory safety to ensure regulatory compliance and protect both personnel and the environment.[2]

Hazard Assessment and Chemical Profile

Methyl 3-(6-amino-9h-purin-9-yl)propanoate is a derivative of adenine, a fundamental component of nucleic acids.[3] While specific hazard data is limited, related purine compounds can be toxic if ingested or come into contact with skin.[4] The combustion of nitrogen-containing organic compounds can produce toxic nitrogen oxides (NOx) in addition to carbon monoxide and carbon dioxide.[5][6]

Causality Behind the Precaution: The core principle of laboratory safety is to anticipate potential hazards, especially when data is incomplete. By treating this compound as hazardous, we preemptively mitigate risks of unforeseen toxicity, environmental contamination, or dangerous reactions with other waste streams.

Parameter Assessment / Data Source
CAS Number 70259-15-3ChemBK[1]
Molecular Formula C9H11N5O2ChemBK[1]
Physical Form Assumed to be a solid powder at room temperature.N/A
Known Hazards Data not available. Treat as hazardous. Based on related compounds (adenine), may be toxic if swallowed.[4]Inferred
Combustion Products Carbon oxides (CO, CO2), Nitrogen oxides (NOx).Inferred[5][6]
Environmental Fate Data not available. Avoid release to the environment. Do not dispose of down the drain.[5][7]Inferred

Pre-Disposal Protocol: Preparation and Safety

Before handling any waste, proper preparation is paramount. This ensures that the disposal process itself does not create a safety hazard.

Step 1: Personal Protective Equipment (PPE)

  • Rationale: To prevent dermal, ocular, and respiratory exposure.

  • Procedure: Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves.[8] If handling bulk powder outside of a chemical fume hood, a respirator may be necessary.

Step 2: Assemble Disposal Materials

  • Rationale: Having all materials ready minimizes handling time and potential for error.

  • Procedure:

    • Obtain designated hazardous waste containers from your institution's Environmental Health & Safety (EHS) department.[9] You will need separate, clearly labeled containers for solid and liquid waste.

    • Ensure containers are chemically compatible, free from damage, and have secure, leak-proof lids.[7]

    • Prepare a hazardous waste label for each container.

Step 3: Designate a Satellite Accumulation Area (SAA)

  • Rationale: The EPA allows for the accumulation of hazardous waste at or near the point of generation under the control of the operator.[10]

  • Procedure: Designate a specific, secondary-contained area within the lab for temporary waste storage. This area must be clearly marked.

Step-by-Step Waste Segregation and Disposal

Proper segregation is the most critical step in chemical waste management. It prevents dangerous reactions and ensures the waste can be handled safely by disposal technicians.[7][11]

Solid Waste Stream

This stream includes expired or unused solid Methyl 3-(6-amino-9h-purin-9-yl)propanoate and contaminated disposables.

  • Step 1: Collect Unused Solid Compound. Place any unused or waste solid chemical into a designated "Solid Hazardous Waste" container.[9]

  • Step 2: Collect Contaminated Disposables. All items that have come into direct contact with the compound, such as gloves, weigh boats, and contaminated paper towels, must be placed in the same solid waste container.[9]

  • Step 3: Seal and Label. Once the waste is added, securely close the container. Fill out the hazardous waste label completely, listing "Methyl 3-(6-amino-9h-purin-9-yl)propanoate" and any other contaminated materials.

  • Step 4: Store. Place the sealed container in your designated SAA.

Liquid Waste Stream

This stream includes solutions containing Methyl 3-(6-amino-9h-purin-9-yl)propanoate and solvent rinses from decontaminating glassware.

  • Step 1: Collect Liquid Waste. Pour all solutions and rinsates containing the compound into a designated "Hazardous Liquid Waste" container. Crucially, do not mix incompatible waste streams. For example, halogenated and non-halogenated solvents should be kept separate if required by your institution.

  • Step 2: Decontaminate Glassware. Rinse non-disposable glassware with a suitable solvent (e.g., ethanol or isopropanol). This rinsate is considered hazardous and must be collected in the liquid waste container.[9]

  • Step 3: Seal and Label. Securely cap the container. Fill out the hazardous waste label, listing the full chemical names of all solvents and an estimated concentration of the purine derivative.

  • Step 4: Store. Place the sealed container in the secondary containment of your SAA.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the safe disposal of waste generated from handling Methyl 3-(6-amino-9h-purin-9-yl)propanoate.

G start Waste Generated decision Characterize Waste: Solid, Liquid, or Sharps? start->decision solid_waste Solid Waste (e.g., powder, contaminated gloves) decision->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions, rinsates) decision->liquid_waste Liquid sharps_waste Contaminated Sharps (e.g., needles, broken glass) decision->sharps_waste Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Puncture-Proof Sharps Container sharps_waste->sharps_container store Store Securely in Satellite Accumulation Area (SAA) solid_container->store liquid_container->store sharps_container->store pickup Arrange for EHS Pickup and Final Disposal store->pickup

Sources

Handling

A Researcher's Guide to the Safe Handling of Methyl 3-(6-amino-9h-purin-9-yl)propanoate

Authoritative Guide for Laboratory Professionals Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Methyl 3-(6-amino-9h-purin-9-yl)propanoate. This guide is constructed based on the known hazards...

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Author: BenchChem Technical Support Team. Date: April 2026

Authoritative Guide for Laboratory Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for Methyl 3-(6-amino-9h-purin-9-yl)propanoate. This guide is constructed based on the known hazards of its parent compound, adenine, and general best practices for handling powdered chemical reagents and their solutions.[1][2][3] It is imperative to treat this compound with the caution required for a substance of unknown toxicity and to conduct a thorough risk assessment before use.

Methyl 3-(6-amino-9h-purin-9-yl)propanoate is a purine derivative with applications in biochemical and pharmaceutical research.[4] As with any novel or specialized chemical, ensuring the safety of laboratory personnel is paramount. This guide provides a comprehensive, step-by-step framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols.

Hazard Assessment & Risk Mitigation

Given the absence of specific toxicological data, we must infer potential hazards from the parent molecule, adenine. Adenine is classified as acutely toxic if swallowed.[1][3] The primary risks associated with handling Methyl 3-(6-amino-9h-purin-9-yl)propanoate as a solid are inhalation of fine dust and dermal contact.[5]

Inferred Hazard Profile (Based on Adenine):

Hazard ClassificationDescriptionRecommended Action
Acute Oral Toxicity Toxic or harmful if swallowed.[1][3][5]Do not eat, drink, or smoke in work areas.[1][6] Wash hands thoroughly after handling.[1][5][6]
Inhalation Hazard Fine powders can be easily aerosolized and inhaled, posing a respiratory risk.[5][7]Handle only in a certified chemical fume hood or a ventilated balance enclosure.[8] Avoid actions that create dust.[2][3]
Skin & Eye Irritation Direct contact may cause irritation.[5]Wear appropriate gloves, a lab coat, and safety glasses or goggles.[9][10][11]
Unknown Chronic Effects Long-term effects have not been established.Assume the compound is hazardous and minimize exposure through engineering controls and PPE.

Personal Protective Equipment (PPE) Protocol

PPE is the final layer of protection and must be used in conjunction with engineering controls like fume hoods.[10][12][13]

PPE CategorySpecificationRationale and Causality
Hand Protection Chemical-resistant nitrile gloves.Nitrile provides protection against a broad range of chemicals. For prolonged work or when using solvents, check the manufacturer's compatibility chart. If skin contact is fatal (H310), double-gloving is recommended.[8][14]
Eye Protection Safety glasses with side shields (minimum). Chemical splash goggles are preferred.[6][9][11]Protects against accidental splashes of solutions or airborne particles. Contact lenses should not be worn as they can trap chemicals against the eye.[6]
Body Protection A fully fastened laboratory coat.Protects skin and personal clothing from contamination.[11]
Respiratory Protection Not typically required if handled within a fume hood.A fume hood provides adequate ventilation.[5] If a hood is unavailable, work is prohibited.

Operational Handling: A Step-by-Step Guide

This protocol is designed to minimize exposure and prevent contamination.

Preparation and Weighing

The highest risk of exposure occurs when handling the compound in its powdered form due to the potential for aerosolization.[7]

  • Designate an Area: Cordon off and label a specific area within a chemical fume hood for handling this compound.[8][14]

  • Surface Preparation: Line the designated work surface with absorbent bench paper to contain any potential spills.[7][14]

  • The Tare Method for Weighing: To avoid using a balance in a fume hood where air currents can affect accuracy, follow the "tare method":[8][14][15] a. Place a sealed, empty container on the balance outside the hood and press tare. b. Take the tared container into the fume hood. c. Carefully add the powder to the container. Use anti-static tools if the powder is prone to dispersal.[14] d. Securely close the container. e. Return the sealed container to the balance to obtain the final weight.

  • Keep Containers Closed: When not in use, ensure the primary storage container is tightly sealed to prevent spillage.[7][11]

Solubilization and Use

Once dissolved, the risk of inhalation is significantly reduced, but the risk of splashes remains.[7]

  • Solvent Addition: In the fume hood, slowly add the desired solvent to the container with the pre-weighed compound.

  • Handling Solutions: Conduct all transfers and experimental use of the solution within the fume hood.

  • Avoid Contamination: Use designated pipettes and other tools.[11] Never pipette by mouth.

Emergency Procedures

IncidentImmediate Response Protocol
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[3][16] Seek medical advice if irritation persists.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[16][17] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[1][2] If breathing is difficult, seek immediate medical attention.
Ingestion Rinse mouth with water.[1][2][16] Do NOT induce vomiting.[16] Seek immediate medical attention.
Minor Spill (Powder) In a fume hood, gently cover the spill with wet paper towels to avoid raising dust. Wipe up the material, placing the contaminated towels in a sealed bag for hazardous waste disposal. Decontaminate the area with a suitable solvent.[8]
Minor Spill (Liquid) Absorb the spill with a chemical spill kit or absorbent pads. Place the waste in a sealed container for hazardous waste disposal. Clean the area thoroughly.

Disposal Plan

Improper disposal can harm the environment and public health. Never dispose of this compound or its solutions down the drain.[18]

  • Waste Segregation:

    • Solid Waste: All contaminated disposables (e.g., weigh boats, gloves, bench paper, paper towels) must be collected in a clearly labeled, sealed hazardous waste container.[19]

    • Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and properly labeled hazardous waste container.[19] Do not mix with other waste streams unless compatible.

  • Labeling: Label waste containers clearly with "Hazardous Waste" and the full chemical name: "Methyl 3-(6-amino-9h-purin-9-yl)propanoate".[19]

  • Storage: Store waste containers in a designated satellite accumulation area.

  • Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for proper disposal according to local and national regulations.[19][20]

Visual Workflow Summaries

PPE_Decision_Workflow cluster_prep Preparation & Assessment cluster_solid Solid Handling Protocol cluster_liquid Liquid Handling Protocol Start Start: Handling Required Assess Assess Task: Solid or Liquid? Start->Assess Solid Solid (Powder) Assess->Solid Solid Liquid Liquid (Solution) Assess->Liquid Liquid FumeHood Work in Fume Hood or Vented Enclosure Solid->FumeHood PPE_Solid Required PPE: - Nitrile Gloves - Lab Coat - Safety Goggles FumeHood->PPE_Solid Tare Use Tare Method for Weighing PPE_Solid->Tare End Proceed with Experiment Tare->End FumeHood_Liq Work in Fume Hood Liquid->FumeHood_Liq PPE_Liquid Required PPE: - Nitrile Gloves - Lab Coat - Safety Goggles FumeHood_Liq->PPE_Liquid PPE_Liquid->End

Handling_Disposal_Workflow cluster_handling Chemical Handling Workflow cluster_waste Waste Management Workflow Receive Receive & Log Compound Weigh Weigh Powder (in Fume Hood) Receive->Weigh Dissolve Prepare Solution (in Fume Hood) Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Segregate Segregate Waste: Solid vs. Liquid Experiment->Segregate Generate Waste Label Label Hazardous Waste Container Segregate->Label Store Store in Satellite Accumulation Area Label->Store Dispose Arrange EH&S Pickup Store->Dispose end Dispose->end start start->Receive

References

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  • Workplace Safety. (2026). Protective equipment and measures when handling chemicals.
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  • Mandom Corporation. (2021). Safety Data Sheet 製品安全データシート.
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  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • FUJIFILM Wako Chemicals. (2023). 安全データシート.
  • Duke University. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
  • ChemBK. (n.d.). Methyl 3-(6-amino-9h-purin-9-yl)propanoate.
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